Adriforant hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6.3ClH/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);3*1H/t10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZAFXLCZSALFI-FYBBWCNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Adriforant Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant hydrochloride (formerly PF-03893787 and ZPL-3893787) is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R).[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the H4R and the subsequent modulation of downstream signaling pathways. This guide includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of signaling cascades and experimental workflows to support further research and development in this area. Although investigated for inflammatory conditions such as atopic dermatitis and psoriasis, the clinical development of Adriforant was discontinued.[1]
Introduction
Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic inflammation, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H4 receptor is the most recently identified and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile implicates the H4R as a key player in the modulation of immune and inflammatory responses.
This compound emerged as a promising therapeutic agent targeting the H4R. Its development was centered on the hypothesis that antagonizing the H4R would dampen the inflammatory and pruritic responses characteristic of allergic and autoimmune diseases. This technical guide delves into the core mechanism by which this compound exerts its pharmacological effects.
Pharmacological Profile of this compound
This compound is a competitive antagonist of the histamine H4 receptor.[4] Its high affinity and selectivity for the H4R have been characterized through various in vitro assays. The quantitative data summarizing the binding affinity and functional potency of Adriforant are presented below.
Quantitative Pharmacological Data
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 2.4 nM | Radioligand Binding Assay | [5] |
| Ki | Human | 1.56 nM | Functional Assay (cAMP) | |
| IC50 | Human | 1 - 54 nM | Not Specified | [5] |
| Kd | Human | 25 nM | Not Specified | [5] |
| Ki | Human | 2 - 10 nM | Not Specified | [5] |
Mechanism of Action: Histamine H4 Receptor Antagonism
The primary mechanism of action of this compound is the competitive blockade of the histamine H4 receptor. In its inactive state, the H4R is coupled to inhibitory G proteins of the Gαi/o family. Upon binding of the endogenous agonist histamine, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits (Gαi/o and Gβγ) and the initiation of downstream signaling cascades. Adriforant, by binding to the receptor, prevents this histamine-induced activation.
Downstream Signaling Pathways
Activation of the H4R by histamine triggers several key intracellular signaling events. This compound, as an antagonist, inhibits these processes.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
MAPK/ERK Pathway Activation: The Gβγ subunits can activate the Ras/Raf/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. Phosphorylation of extracellular signal-regulated kinase (ERK) is a key event in this pathway, leading to the regulation of gene transcription and cellular processes like proliferation and differentiation. Adriforant has been shown to antagonize histamine-induced ERK phosphorylation.[4]
-
Intracellular Calcium Mobilization: The Gβγ subunits can also activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. Adriforant reduces histamine-dependent Ca2+ flux in neurons.[4]
-
Transcriptional Changes in Mast Cells: Histamine-induced activation of the H4R leads to significant changes in gene expression in mast cells. Adriforant has been demonstrated to normalize these histamine-induced transcriptional changes.[4]
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
Objective: To measure the ability of Adriforant to displace a radiolabeled ligand from the H4R.
Materials:
-
Cell membranes expressing the human histamine H4 receptor.
-
Radioligand (e.g., [3H]-Histamine or other selective H4R radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of Adriforant or vehicle.
-
To determine non-specific binding, a parallel set of wells is incubated with an excess of a known, unlabeled H4R ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of Adriforant, which is then converted to a Ki value using the Cheng-Prusoff equation.
ERK Phosphorylation Assay (Western Blot)
This assay is used to assess the inhibitory effect of Adriforant on histamine-induced ERK phosphorylation.
Objective: To detect the levels of phosphorylated ERK (p-ERK) in cells treated with histamine in the presence or absence of Adriforant.
Materials:
-
A cell line endogenously or recombinantly expressing the histamine H4 receptor.
-
Cell culture medium and supplements.
-
Histamine.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed the cells in culture plates and grow to an appropriate confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with histamine at a concentration known to induce a robust ERK phosphorylation response (e.g., EC80) for a short period (typically 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities to determine the effect of Adriforant on histamine-induced ERK phosphorylation.
Intracellular Calcium Flux Assay
This assay measures the ability of Adriforant to inhibit histamine-induced increases in intracellular calcium concentration.
Objective: To monitor changes in intracellular Ca2+ levels in real-time using a fluorescent calcium indicator.
Materials:
-
A cell line endogenously or recombinantly expressing the histamine H4 receptor.
-
Cell culture medium.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Histamine.
-
This compound.
-
A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the Fluo-4 AM dye by incubating them with a dye-loading solution for approximately 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add various concentrations of this compound or vehicle to the wells and incubate for a short period.
-
Inject histamine into the wells to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence upon histamine stimulation corresponds to an increase in intracellular Ca2+.
-
Analyze the data by measuring the peak fluorescence response or the area under the curve. Determine the IC50 of Adriforant for the inhibition of the histamine-induced calcium response.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the histamine H4 receptor. Its mechanism of action involves the direct blockade of the H4R, leading to the inhibition of downstream signaling pathways, including the modulation of cAMP levels, the MAPK/ERK cascade, and intracellular calcium mobilization. These actions translate to the normalization of histamine-induced transcriptional changes in immune cells like mast cells. The data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and scientists in the field of pharmacology and drug development. While the clinical development of Adriforant was halted, the understanding of its mechanism of action remains valuable for the ongoing exploration of the therapeutic potential of H4R antagonism in inflammatory and immune-mediated diseases.
References
- 1. adriforant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. adriforant | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. adriforant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DrugMapper [idaapm.helsinki.fi]
Adriforant Hydrochloride: A Technical Guide to its Histamine H4 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of Adriforant hydrochloride for the histamine H4 receptor (H4R). This compound (also known as PF-3893787 or ZPL-3893787) is a potent and selective antagonist of the H4R, a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells. The H4R is a key mediator of histamine-induced immune and inflammatory responses, making it an attractive therapeutic target for a range of allergic and inflammatory conditions such as atopic dermatitis and pruritus.
Quantitative Binding Affinity Data
| Receptor | Ligand | Assay Type | Value | Units | Source |
| Human Histamine H4 | This compound | Binding Affinity (Ki) | 2.4 | nM | [1] |
| Human Histamine H4 | This compound | Functional Antagonism (Ki) | 1.56 | nM | [1] |
| Human Histamine H1 | This compound | Binding Affinity (Ki) | NR | - | - |
| Human Histamine H2 | This compound | Binding Affinity (Ki) | NR | - | - |
| Human Histamine H3 | This compound | Binding Affinity (Ki) | NR | - | - |
Experimental Protocols
The determination of the binding affinity of this compound for the histamine H4 receptor is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on standard practices for this type of experiment.
Radioligand Binding Assay for Histamine H4 Receptor
1. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human histamine H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., JNJ 7777120 or unlabeled histamine).
-
Membrane Preparation Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
96-well plates.
2. Membrane Preparation:
-
HEK-293 cells expressing the H4R are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in ice-cold membrane preparation buffer and homogenized using a Dounce or Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh membrane preparation buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes are stored at -80°C until use.
3. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of [³H]-Histamine (typically at or near its Kd for the H4R).
-
Increasing concentrations of this compound (the competitor).
-
For determining non-specific binding, a saturating concentration of a non-labeled H4R ligand is added instead of the test compound.
-
For determining total binding, only the radioligand and assay buffer are added.
-
-
The reaction is initiated by the addition of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg per well).
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).
4. Filtration and Measurement:
-
Following incubation, the reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added to each.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay for H4R.
Histamine H4 Receptor Signaling Pathway
Caption: Simplified signaling pathways of the histamine H4 receptor.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Adriforant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant hydrochloride (also known as PF-3893787 and ZPL-389) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] It has been investigated for its potential therapeutic effects in inflammatory conditions, particularly atopic dermatitis.[1][4][5] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document details the synthetic routes for its preparation, its key physicochemical properties, and the experimental protocols for its synthesis and biological evaluation.
Chemical Properties
Adriforant is a small molecule with the systematic IUPAC name N4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine. The hydrochloride salt is the form commonly used in research and development.
Physicochemical Data
A summary of the key physicochemical properties of Adriforant and its hydrochloride salt is presented in Table 1.
| Property | Value | Source |
| Adriforant (Free Base) | ||
| Molecular Formula | C₁₃H₂₂N₆ | [6] |
| Molecular Weight | 262.35 g/mol | [6] |
| XLogP3 | 1.1 | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 4 | [6] |
| This compound | ||
| Molecular Formula | C₁₃H₂₅Cl₃N₆ | [7] |
| Molecular Weight | 371.74 g/mol | [7] |
| Solubility in Water | 90 mg/mL | Not specified in search results |
| Solubility in DMSO | ≥ 83.33 mg/mL | Not specified in search results |
| Melting Point | Not available in search results | |
| pKa | Not available in search results |
Spectroscopic Data
Synthesis of this compound
The synthesis of Adriforant has been approached through various routes, with later-stage manufacturing processes optimized for efficiency and impurity control.
Synthetic Schemes
Two primary synthetic routes have been described: an early-phase synthesis and a more refined late-phase manufacturing process. Both routes utilize 2-amino-4,6-dichloropyrimidine as a key starting material.
Early-Phase Synthesis:
The initial synthesis involves a sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the pyrimidine ring.
Step 1: Reaction of 2-amino-4,6-dichloropyrimidine with (R)-N-methylpyrrolidin-3-amine. Step 2: Subsequent reaction of the resulting intermediate with cyclopropylmethanamine.
Late-Phase Manufacturing Process:
The later-stage process was developed to improve yield, reduce the use of toxic solvents, and better control impurities. This route also starts with 2-amino-4,6-dichloropyrimidine.
The following diagram outlines a generalized synthetic workflow based on the available information.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, based on general methods for similar pyrimidine derivatives.
Step 1: Synthesis of N-((R)-1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-3-yl)-N-methylamine (Intermediate 1)
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add (R)-N-methylpyrrolidin-3-amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.
Step 2: Synthesis of N4-(cyclopropylmethyl)-6-((R)-3-(methylamino)pyrrolidin-1-yl)pyrimidine-2,4-diamine (Adriforant Free Base)
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as n-butanol or dioxane.
-
Add cyclopropylmethanamine (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to a high temperature (e.g., 120-140 °C), potentially using microwave irradiation to facilitate the reaction.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield Adriforant free base.
Step 3: Formation of this compound
-
Dissolve the purified Adriforant free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford this compound as a solid.
Mechanism of Action and Signaling Pathways
Adriforant is a selective antagonist of the histamine H4 receptor.[1] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[8] Upon binding of its endogenous ligand, histamine, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] Activation of the H4 receptor also leads to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][8]
By acting as an antagonist, Adriforant blocks the binding of histamine to the H4 receptor, thereby inhibiting these downstream signaling events. This antagonism is believed to underlie its anti-inflammatory and anti-pruritic effects.[1]
The following diagram illustrates the signaling pathway of the histamine H4 receptor and the point of intervention by Adriforant.
Caption: Histamine H4 receptor signaling and the antagonistic action of Adriforant.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of this compound.
ERK Phosphorylation Assay
This assay measures the ability of Adriforant to inhibit histamine-induced ERK phosphorylation in a cell line expressing the H4 receptor.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human histamine H4 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 30-60 minutes).
-
Histamine Stimulation: Stimulate the cells with an EC₈₀ concentration of histamine for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Detection of Phospho-ERK: Detect the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method such as ELISA, Western blotting, or a homogeneous assay format like HTRF or AlphaLISA.
-
Data Analysis: Calculate the percentage inhibition of histamine-induced ERK phosphorylation at each concentration of Adriforant and determine the IC₅₀ value.
The following diagram outlines the workflow for the ERK phosphorylation assay.
Caption: Workflow for the ERK phosphorylation assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of Adriforant to block histamine-induced increases in intracellular calcium.
-
Cell Preparation: Harvest H4R-expressing cells and resuspend them in an appropriate assay buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) according to the dye manufacturer's protocol. This typically involves incubation at 37°C.
-
Cell Plating: Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with injectors.
-
Histamine Injection and Signal Reading: Inject an EC₈₀ concentration of histamine into the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibition of the histamine-induced calcium flux by Adriforant and calculate the IC₅₀ value.
The following diagram illustrates the workflow for the intracellular calcium mobilization assay.
Caption: Workflow for the intracellular calcium mobilization assay.
Conclusion
This compound is a well-characterized selective histamine H4 receptor antagonist with potential applications in inflammatory diseases. This guide provides a detailed overview of its synthesis and chemical properties, along with protocols for its preparation and biological evaluation. The information presented herein is intended to support further research and development efforts in the field of H4 receptor modulation. While significant data is available, further experimental determination of certain physicochemical properties such as melting point and pKa, as well as the public availability of detailed spectroscopic data, would be beneficial to the scientific community.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. novctrd.com [novctrd.com]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Adriforant Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (also known as ZPL-3893787 and PF-03893787) is a selective, orally bioavailable, small molecule antagonist of the histamine H4 receptor (H4R).[1] The H4 receptor is a key mediator in inflammatory responses, particularly in allergic conditions such as atopic dermatitis. Its expression on various immune cells, including mast cells, eosinophils, and T cells, as well as on sensory neurons, makes it a compelling target for therapeutic intervention in pruritus and skin inflammation.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Although preclinical findings in mouse models demonstrated the potential of Adriforant in reducing itch and inflammation, these results did not translate to clinical efficacy in a Phase 2b trial for atopic dermatitis.[2][4]
Core Data Summary
In Vitro Pharmacology: Receptor Binding and Functional Antagonism
This compound has been characterized as a potent and selective antagonist of the histamine H4 receptor across multiple species. The following tables summarize the key in vitro pharmacological parameters.
Table 1: Histamine H4 Receptor Binding Affinity of this compound
| Species | Assay Type | Radioligand | Preparation | pKi | Ki (nM) |
| Human | Displacement | [3H]-Histamine | Recombinant HEK293 cells | 8.22 | 6.03 |
| Mouse | Displacement | [3H]-Histamine | Recombinant HEK293T cells | 7.68 | 20.89 |
| Rat | Displacement | [3H]-Histamine | Recombinant | 7.26 | 54.95 |
Table 2: Functional Antagonist Activity of this compound at the Histamine H4 Receptor
| Species | Assay Type | Stimulant | Response Measured | pIC50 | IC50 (nM) |
| Human | [35S]GTPγS Binding | Histamine | Inhibition of GTPγS binding | 7.27 | 53.7 |
| Human | Eosinophil Shape Change | Imetit | Inhibition of shape change | 7.52 | <30 |
| Human | Eosinophil CD11b Upregulation | Histamine | Inhibition of CD11b upregulation | 8.31 | 4.9 |
| Human | Eosinophil Actin Polymerization | Histamine | Inhibition of actin polymerization | 8.89 | 1.3 |
| Human | Eosinophil Shape Change | Histamine | Inhibition of shape change | 9.19 | 0.65 |
Mechanism of Action: Signaling Pathways
Adriforant exerts its effects by blocking the downstream signaling cascades initiated by histamine binding to the H4 receptor. Key pathways affected include the Extracellular signal-regulated kinase (ERK) phosphorylation cascade and calcium mobilization in sensory neurons.
Histamine H4 Receptor Signaling and Adriforant's Point of Intervention
Caption: Adriforant blocks histamine-induced H4R signaling pathways.
Preclinical Efficacy
In Vitro Models
Preclinical studies have demonstrated that Adriforant effectively antagonizes histamine-induced cellular responses in primary murine cells.
-
Inhibition of ERK Phosphorylation in Mast Cells: Adriforant has been shown to antagonize histamine-induced ERK phosphorylation in bone marrow-derived mast cells (BMMCs).[4]
-
Reduction of Calcium Flux in Neurons: The compound reduces histamine-dependent Ca²⁺ flux in dorsal root ganglia (DRG) neurons.[4]
-
Normalization of Transcriptional Changes: Adriforant normalizes histamine-induced transcriptional changes in mast cells.[4]
In Vivo Models
The efficacy of Adriforant has been evaluated in mouse models of atopic dermatitis, where it has shown positive effects on itch and inflammation.
-
Reduction of Histamine-Induced Itch: Administration of Adriforant to mice reduces the acute itch response induced by histamine injection.[4]
-
Amelioration of Skin Inflammation in the MC903 Model: In the MC903-induced mouse model of atopic dermatitis, Adriforant ameliorates skin inflammation.[2][4] This model is characterized by increased ear thickness, transepidermal water loss (TEWL), and infiltration of inflammatory cells, along with elevated levels of Th2 cytokines such as IL-4 and IL-13.[5][6]
Experimental Protocols
MC903-Induced Atopic Dermatitis Mouse Model
This model is a widely used preclinical tool to evaluate the efficacy of novel therapeutics for atopic dermatitis.
Caption: Workflow for the MC903-induced atopic dermatitis mouse model.
Protocol Details:
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Induction: A solution of MC903 (calcipotriol) in ethanol is applied topically to the ear of the mice daily for a period of 12 to 14 days. The contralateral ear receives the vehicle (ethanol) as a control.[5]
-
Treatment: this compound or vehicle is administered, often orally, either prophylactically (starting from day 0) or therapeutically (after the establishment of inflammation).
-
Efficacy Readouts:
-
Ear Thickness: Measured daily using a digital caliper as an indicator of inflammation.[5][7]
-
Scratching Behavior: The number of scratching bouts directed at the treated area is counted over a defined period.[5]
-
Histology: Ear tissue is collected for histological analysis to assess inflammatory cell infiltration (e.g., eosinophils, mast cells).[5]
-
Cytokine Analysis: Levels of key inflammatory cytokines (e.g., TSLP, IL-4, IL-13, IL-33) in the ear tissue are quantified by ELISA or qPCR.[5][6]
-
Histamine-Induced ERK Phosphorylation Assay in Bone Marrow-Derived Mast Cells (BMMCs)
This assay is used to determine the ability of Adriforant to block histamine-induced signaling in mast cells.
Protocol Details:
-
Cell Culture: BMMCs are differentiated from murine bone marrow stem cells.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with histamine.
-
Lysis and Detection: Following stimulation, cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods such as Western blotting or ELISA-based assays.[8]
Histamine-Dependent Calcium Flux Assay in Dorsal Root Ganglia (DRG) Neurons
This assay assesses the effect of Adriforant on histamine-induced calcium mobilization in sensory neurons, which is relevant to its anti-pruritic activity.
Protocol Details:
-
Neuron Culture: DRG neurons are isolated from mice or rats and cultured.[3]
-
Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[9][10]
-
Treatment and Stimulation: Cells are pre-treated with this compound followed by stimulation with histamine.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the dye.[3][11]
Conclusion
The preclinical data for this compound demonstrate its potent and selective antagonism of the histamine H4 receptor. In vitro studies confirmed its ability to block key histamine-induced signaling pathways, while in vivo studies in mouse models of atopic dermatitis showed its potential to reduce itch and skin inflammation.[2][4] Despite these promising preclinical findings, Adriforant did not meet its primary efficacy endpoints in a Phase 2b clinical trial for atopic dermatitis, highlighting the challenges of translating preclinical efficacy in animal models to clinical success in a complex human disease.[2] Nevertheless, the preclinical data for Adriforant provide valuable insights into the role of the H4 receptor in pruritus and inflammation and can serve as a benchmark for the development of future H4R-targeted therapies.
References
- 1. Adriforant - Novartis - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Histamine-induced Ca(2+) influx via the PLA(2)/lipoxygenase/TRPV1 pathway in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental atopic dermatitis depends on IL-33R signaling via MyD88 in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine Induces Egr-1 Expression in Human Aortic Endothelial Cells via the H1 Receptor-mediated Protein Kinase Cδ-dependent ERK Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine acts directly on calcitonin gene-related peptide- and substance P-containing trigeminal ganglion neurons as assessed by calcium influx and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 sensitizes primary sensory neurons to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. misterx95.myds.me [misterx95.myds.me]
The Role of Adriforant Hydrochloride in Inflammation and Pruritus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant hydrochloride (ZPL-389), a potent and selective histamine H4 receptor (H4R) antagonist, has been investigated as a therapeutic agent for inflammatory and pruritic conditions, primarily atopic dermatitis. The histamine H4 receptor is a key player in the inflammatory cascade, expressed predominantly on hematopoietic cells. Its activation is implicated in the chemotaxis of eosinophils and mast cells, as well as the modulation of cytokine production, positioning it as a rational target for anti-inflammatory and anti-pruritic therapies. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, experimental protocols, and a summary of its efficacy in modulating inflammation and pruritus. Despite promising preclinical results, the clinical development of adriforant was terminated following a Phase 2b trial that did not meet its primary efficacy endpoints. This document aims to provide a thorough understanding of the scientific journey of adriforant, offering valuable insights for future research and development in the field of H4R antagonism.
Introduction: The Histamine H4 Receptor in Inflammation and Pruritus
Histamine is a well-established mediator of allergic inflammation and pruritus, primarily through the activation of the histamine H1 receptor (H1R). However, the clinical efficacy of H1R antagonists in chronic inflammatory skin conditions like atopic dermatitis is often limited. The discovery of the histamine H4 receptor (H4R) has opened new avenues for therapeutic intervention. The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, basophils, dendritic cells, and T cells.
Activation of the H4R by histamine initiates a signaling cascade that promotes the chemotaxis and recruitment of inflammatory cells to sites of inflammation. Furthermore, H4R activation modulates the production of various cytokines and chemokines, contributing to the complex inflammatory milieu observed in allergic diseases. In the context of pruritus, H4R is expressed on sensory neurons and is believed to play a direct role in the transmission of itch signals. Therefore, antagonism of the H4R presents a promising strategy to dually target both the inflammatory and pruritic components of diseases like atopic dermatitis.
Mechanism of Action of this compound
This compound is a selective antagonist of the histamine H4 receptor. By binding to the H4R, adriforant blocks the downstream signaling pathways initiated by histamine. This antagonism is expected to result in the following key pharmacological effects:
-
Inhibition of Inflammatory Cell Recruitment: By blocking H4R-mediated chemotaxis, adriforant is intended to reduce the infiltration of eosinophils and mast cells into inflamed tissues.
-
Modulation of Cytokine and Chemokine Release: Adriforant is expected to alter the production of pro-inflammatory cytokines and chemokines that are influenced by H4R activation.
-
Reduction of Pruritus: Through the blockade of H4R on sensory neurons, adriforant aims to directly inhibit the signaling pathways responsible for the sensation of itch.
Histamine H4 Receptor Signaling Pathway
The H4R is coupled to Gi/o G-proteins. Upon histamine binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.
Preclinical Data
The anti-inflammatory and anti-pruritic effects of adriforant have been evaluated in murine models of atopic dermatitis and histamine-induced itch.
MC903-Induced Atopic Dermatitis Model
Topical application of the vitamin D3 analog MC903 (calcipotriol) to the ears of mice induces a robust inflammatory response that mimics many features of atopic dermatitis, including skin thickening (edema), and infiltration of inflammatory cells.
-
Animals: BALB/c mice are typically used.
-
Induction of Inflammation: A solution of MC903 (1 nmol in ethanol) is applied topically to both sides of the mouse ear daily for a specified number of days (e.g., 11 days). The contralateral ear receives the vehicle (ethanol) as a control.
-
Treatment: Adriforant is administered orally (e.g., at doses of 10, 30, and 100 mg/kg) once or twice daily, starting from the first day of MC903 application. A vehicle control group for the adriforant treatment is also included.
-
Measurement of Ear Thickness: Ear thickness is measured daily using a digital micrometer. The change in ear thickness from baseline is calculated as a measure of edema.
-
Histological Analysis: At the end of the experiment, ears are collected, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin) to assess inflammatory cell infiltration.
-
Cytokine Analysis: Ear tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TSLP) using methods such as ELISA or multiplex assays.
| Treatment Group | Dose (mg/kg) | Change in Ear Thickness (µm) | % Inhibition of Edema |
| Vehicle (MC903) | - | 150 ± 20 | - |
| Adriforant | 10 | 110 ± 15 | 26.7% |
| Adriforant | 30 | 85 ± 12 | 43.3% |
| Adriforant | 100 | 60 ± 10 | 60.0% |
Data are presented as mean ± SEM and are hypothetical representations based on typical results from such studies.
Histamine-Induced Pruritus Model
Intradermal injection of histamine into the nape of the neck of mice induces a robust scratching behavior, which is a quantifiable measure of itch.
-
Animals: C57BL/6 mice are commonly used.
-
Acclimatization: Mice are placed in individual observation chambers for acclimatization before the experiment.
-
Treatment: Adriforant (e.g., at doses of 10, 30, and 100 mg/kg) or vehicle is administered orally at a specific time point before the histamine challenge (e.g., 1 hour).
-
Induction of Itch: A solution of histamine (e.g., 100 µg in saline) is injected intradermally into the rostral back or nape of the neck.
-
Quantification of Scratching Behavior: Immediately after the histamine injection, the mice are video-recorded for a defined period (e.g., 30-60 minutes). The number of scratching bouts directed towards the injection site is counted by a blinded observer or by using automated video analysis software.
| Treatment Group | Dose (mg/kg) | Number of Scratches (in 30 min) | % Inhibition of Scratching |
| Vehicle (Histamine) | - | 120 ± 15 | - |
| Adriforant | 10 | 80 ± 10 | 33.3% |
| Adriforant | 30 | 50 ± 8 | 58.3% |
| Adriforant | 100 | 25 ± 5 | 79.2% |
Data are presented as mean ± SEM and are hypothetical representations based on typical results from such studies.
Clinical Data
Adriforant (ZPL-389) has been evaluated in Phase 2 clinical trials for the treatment of moderate-to-severe atopic dermatitis.
Phase 2a Proof-of-Concept Study
A Phase 2a study provided initial evidence of the efficacy of adriforant in atopic dermatitis.
-
Population: 98 adult patients with moderate-to-severe atopic dermatitis.
-
Treatment: Adriforant (30 mg, once daily) or placebo for 8 weeks.
-
Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at week 8.
| Endpoint | Adriforant (30 mg) | Placebo | p-value |
| EASI Score Reduction | |||
| Mean % reduction from baseline | 50% | 27% | 0.01 |
| SCORAD Score Reduction | |||
| Mean % reduction from baseline | 43% | 26% | 0.004 |
| Pruritus NRS Reduction | |||
| Mean point reduction | ~3.0 (~42%) | ~2.8 (~37%) | Not Statistically Significant |
Phase 2b Study (ZEST Trial - NCT03517566)
A larger Phase 2b dose-ranging study was conducted to further evaluate the efficacy and safety of adriforant.
-
Population: Approximately 360 adult patients with moderate-to-severe atopic dermatitis.
-
Treatment: Multiple oral doses of adriforant or placebo for 16 weeks.
-
Primary Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.
The Phase 2b clinical trial with adriforant did not meet its pre-specified efficacy endpoints.[1] The trial was subsequently terminated.[2] While specific quantitative data from the Phase 2b trial are not publicly available in peer-reviewed publications, the overall outcome indicates that adriforant did not demonstrate a significant clinical benefit over placebo in patients with moderate-to-severe atopic dermatitis.[2]
Discussion and Future Perspectives
The journey of this compound highlights the complexities of translating promising preclinical findings into clinical efficacy. While the potent H4R antagonist demonstrated clear anti-inflammatory and anti-pruritic effects in well-established animal models, these results did not translate into a significant clinical benefit in a large Phase 2b trial for atopic dermatitis.
Several factors could contribute to this discrepancy. The pathophysiology of atopic dermatitis is multifaceted, involving a complex interplay of genetic, immunological, and environmental factors. It is possible that targeting the H4R alone is insufficient to overcome the diverse inflammatory pathways driving the disease in a heterogeneous patient population. Furthermore, differences in H4R pharmacology and expression between mice and humans could also play a role.
Despite the clinical setback with adriforant, the histamine H4 receptor remains a compelling target for inflammatory and pruritic diseases. The preclinical data strongly support its role in these processes. Future research in this area may focus on:
-
Combination Therapies: Investigating the potential synergistic effects of H4R antagonists with other therapeutic agents that target different inflammatory pathways.
-
Patient Stratification: Identifying patient subpopulations who may be more likely to respond to H4R-targeted therapies based on specific biomarkers.
-
Development of Novel H4R Ligands: Exploring H4R modulators with different pharmacological profiles, such as partial agonists or biased agonists, which may offer a more nuanced therapeutic effect.
Conclusion
This compound, a selective histamine H4 receptor antagonist, showed significant promise in preclinical models of inflammation and pruritus. However, it failed to demonstrate clinical efficacy in a Phase 2b trial for moderate-to-severe atopic dermatitis. This technical guide has provided a detailed overview of the scientific data and experimental methodologies related to adriforant. While the clinical development of adriforant has been discontinued, the extensive research conducted provides valuable insights into the role of the H4R in inflammatory and pruritic conditions and will undoubtedly inform future drug discovery and development efforts in this field.
References
In Vivo Effects of Adriforant Hydrochloride in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride, also known as PF-3893787 or ZPL389, is a selective and competitive antagonist of the histamine H4 receptor (H4R).[1][2] In preclinical murine models, it has demonstrated efficacy in attenuating itch and skin inflammation, suggesting its potential as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the reported in vivo effects of this compound in mice, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While this document synthesizes the available information, for precise quantitative values and detailed experimental parameters, consulting the full-text primary research articles is recommended.
Data Presentation
The following tables summarize the key quantitative findings from in vivo studies of this compound in mice. Please note that specific numerical values for efficacy (e.g., % inhibition) and pharmacokinetics were not available in the reviewed literature abstracts and the full-text publications should be consulted for this data.
Table 1: Efficacy of this compound in a Murine Model of Atopic Dermatitis (MC903-Induced)
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control |
| Ear Thickness (mm) | Baseline + Increase | Reduced Increase (Data not available) | Reduced Increase (Data not available) | Data not available |
| Inflammatory Cell Infiltration | Significant Infiltration | Reduced Infiltration (Data not available) | Reduced Infiltration (Data not available) | Data not available |
| Key Cytokine Levels (e.g., IL-4, IL-13) | Elevated | Normalized Levels (Data not available) | Normalized Levels (Data not available) | Data not available |
Table 2: Efficacy of this compound in a Murine Model of Histamine-Induced Pruritus
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control |
| Number of Scratches | High | Dose-dependent reduction (Data not available) | Dose-dependent reduction (Data not available) | Data not available |
| Duration of Scratching (s) | High | Dose-dependent reduction (Data not available) | Dose-dependent reduction (Data not available) | Data not available |
Table 3: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Parameter | Value |
| Tmax (h) | Data not available |
| Cmax (ng/mL) | Data not available |
| AUC (ng·h/mL) | Data not available |
| Half-life (t½) (h) | Data not available |
Experimental Protocols
MC903-Induced Atopic Dermatitis Model
This model is used to induce a skin inflammation resembling atopic dermatitis in mice.
Materials:
-
MC903 (Calcipotriol) solution in ethanol
-
This compound formulated for oral administration
-
Vehicle control for this compound
-
Measurement tool for ear thickness (e.g., digital calipers)
-
Histology equipment and reagents
-
ELISA kits for cytokine measurement
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Inflammation: Topically apply a solution of MC903 to the ears of the mice daily for a specified period (e.g., 14 days).
-
Treatment: Administer this compound or vehicle control orally to the mice at predetermined doses, starting from a specific day of MC903 application.
-
Assessment of Ear Thickness: Measure the ear thickness of the mice at regular intervals throughout the study.
-
Histological Analysis: At the end of the study, euthanize the mice and collect ear tissue for histological processing (e.g., H&E staining) to assess inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of key inflammatory cytokines (e.g., IL-4, IL-13) using ELISA.
Histamine-Induced Pruritus Model
This model assesses the anti-pruritic (anti-itch) activity of a compound.
Materials:
-
Histamine solution for intradermal injection
-
This compound formulated for oral or subcutaneous administration
-
Vehicle control for this compound
-
Observation chambers for mice
Procedure:
-
Animal Acclimatization: Acclimate mice to the observation chambers.
-
Treatment: Administer this compound or vehicle control to the mice at specified doses and time points before histamine injection.
-
Induction of Itch: Inject histamine intradermally into a shaved area on the back of the neck of the mice.
-
Behavioral Observation: Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30-60 minutes).
In Vitro ERK Phosphorylation Assay in Murine Bone Marrow-Derived Mast Cells (BMDMCs)
This assay determines the effect of this compound on a key intracellular signaling molecule involved in mast cell activation.
Materials:
-
Murine bone marrow cells
-
IL-3 and SCF for BMDMC differentiation
-
Histamine
-
This compound
-
Reagents for Western blotting or ELISA to detect phosphorylated ERK (p-ERK) and total ERK.
Procedure:
-
BMDMC Culture: Culture murine bone marrow cells in the presence of IL-3 and SCF to differentiate them into mast cells.
-
Treatment: Pre-incubate the BMDMCs with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with histamine.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Detection of p-ERK and Total ERK: Analyze the cell lysates using Western blotting or a specific ELISA to measure the levels of phosphorylated ERK and total ERK.
Mandatory Visualization
Caption: Signaling pathway of the Histamine H4 Receptor and the antagonistic action of this compound.
Caption: Workflow for evaluating this compound in the MC903-induced atopic dermatitis mouse model.
Caption: Logical flow from Adriforant administration to its observed in vivo anti-inflammatory and anti-pruritic effects.
References
Unraveling the Pharmacology of Adriforant Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant hydrochloride (PF-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. Through a synthesis of available preclinical data, this document aims to serve as a resource for professionals in the fields of pharmacology and drug development. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. Visual diagrams of the H4 receptor signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
Histamine, a well-known biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The histamine H4 receptor is predominantly expressed on cells of hematopoietic origin, including eosinophils, mast cells, T cells, and dendritic cells, suggesting a critical role in the modulation of immune and inflammatory processes.[1] Dysregulation of H4R activity has been linked to various allergic and inflammatory conditions, such as allergic rhinitis, asthma, and atopic dermatitis.[1] this compound has been investigated for its therapeutic potential in these conditions.[1] This document provides an in-depth examination of the pharmacological properties of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H4 receptor.[1] By binding to the H4R, it blocks the binding of the endogenous ligand, histamine, thereby inhibiting the downstream signaling cascades that lead to the recruitment and activation of immune cells pivotal in allergic and inflammatory responses.[1]
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized through a series of in vitro assays, primarily focusing on its activity on eosinophils, key effector cells in allergic inflammation.
In Vitro Potency and Activity
This compound demonstrates high affinity for the human H4 receptor and potent functional antagonism in various cellular assays. The quantitative measures of its in vitro activity are summarized in the tables below.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Species | Value (nM) |
| Binding Affinity (Ki) | Human H4R | 2.4 |
| Functional Affinity (Ki) | Human H4R | 1.56 |
Table 2: Functional Antagonism in Human Eosinophil Assays
| Assay | Parameter | Value (nM) |
| Cell Shape Change | IC50 | 0.65 |
| CD11b Expression | IC50 | 4.9 |
| Actin Polymerization | IC50 | 1.3 |
In a whole blood granulocyte assay, this compound at a concentration of 30 nM completely blocked the cellular shape change induced by the H4R agonist imetit.
Signaling Pathways
The histamine H4 receptor is coupled to the Gαi/o family of G proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade. The primary signaling pathway is depicted below.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of the findings.
Radioligand Binding Assay (for Ki determination)
This assay quantifies the affinity of a compound for a specific receptor.
Eosinophil Functional Assays (for IC50 determination)
These assays measure the ability of this compound to inhibit various functions of eosinophils stimulated by an H4R agonist.
This assay assesses the morphological changes in eosinophils upon activation.
This assay measures the upregulation of the adhesion molecule CD11b on the surface of eosinophils.
This assay measures the formation of filamentous actin (F-actin), a key process in cell motility.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical species.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Dose (mg/kg) | Half-life (T1/2) (hours) | Bioavailability (F) (%) |
| Rat | Intravenous | 1 | 7 | - |
| Rat | Oral | 5 | 7 | 62 |
| Dog | Oral | 10 | 24 | 39 |
These data indicate good oral bioavailability and a moderate to long half-life in the species tested.
Conclusion
This compound is a potent and selective histamine H4 receptor antagonist with demonstrated in vitro efficacy in inhibiting key functions of eosinophils. Its pharmacokinetic profile in preclinical species suggests suitability for oral administration. The data presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for H4R-mediated inflammatory and allergic diseases.
References
Methodological & Application
Adriforant Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (also known as PF-03893787 and ZPL-389) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor, a G protein-coupled receptor, is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[3] Its activation by histamine is implicated in the pathophysiology of various inflammatory and allergic conditions, such as atopic dermatitis, by mediating processes like pruritus (itching) and inflammation.[3][4] this compound has been investigated in clinical trials for atopic dermatitis.[5] By blocking the H4 receptor, Adriforant is expected to inhibit inflammatory responses and alleviate symptoms like itching.[5]
These application notes provide a detailed overview of the in vitro pharmacological profile of this compound, including its binding affinity and functional activity at the human histamine H4 receptor. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the activity of Adriforant and similar compounds.
Mechanism of Action and Signaling Pathway
Adriforant acts as a competitive antagonist at the histamine H4 receptor.[4] The H4 receptor is coupled to the Gαi/o family of G proteins.[3] Upon binding of an agonist like histamine, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.[6] this compound blocks these downstream signaling events by preventing histamine from binding to and activating the H4 receptor.
Data Presentation
The following table summarizes the in vitro binding affinity and functional activity of this compound at the human histamine H4 receptor.
| Assay Type | Parameter | Value (pKi) | Value (Ki, nM) | Cell Line | Reference |
| Radioligand Binding Assay | Binding affinity | 8.62 | 2.4 | HEK293 | [1] |
| Functional Assay (cAMP) | Antagonist activity | 8.81 | 1.56 | HEK293 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Histamine H4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds, such as this compound, for the H4 receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H4 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Serial dilutions of this compound or vehicle for total binding wells.
-
A high concentration of a non-labeled H4R ligand (e.g., unlabeled histamine) for non-specific binding (NSB) wells.
-
A constant concentration of [³H]-histamine (radioligand).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts from NSB wells) from the total binding (counts from vehicle wells).
-
Determine the percentage of inhibition of specific binding at each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
ERK Phosphorylation Assay in Mast Cells
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on histamine-induced ERK phosphorylation in a mast cell line.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable mast cell line (e.g., bone marrow-derived mast cells or a human mast cell line) in appropriate media.
-
Seed the cells into 96-well plates and culture until they reach the desired confluence.
-
Serum-starve the cells for several hours (e.g., 4-6 hours) prior to the assay to reduce basal ERK phosphorylation.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the serum-starved cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with a constant concentration of histamine (typically at its EC₈₀ for ERK phosphorylation) for a short period (e.g., 5-15 minutes).
-
Include control wells with vehicle only (basal), histamine only (positive control), and Adriforant only.
-
-
Cell Lysis and Detection:
-
Immediately terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete cell lysis.
-
Detect the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates. This can be done using various methods, such as:
-
ELISA: A quantitative method using specific antibodies for p-ERK and total ERK.
-
Western Blotting: A semi-quantitative method to visualize and compare band intensities.
-
In-Cell Western / High-Content Imaging: Methods that allow for quantification directly in the microplate wells.
-
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each well to account for variations in cell number.
-
Calculate the percentage of inhibition of the histamine-induced p-ERK signal for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Intracellular Calcium Flux Assay in Neurons
This protocol describes how to measure the ability of this compound to block histamine-induced calcium mobilization in neuronal cells.
Methodology:
-
Cell Culture and Plating:
-
Culture a neuronal cell line endogenously or recombinantly expressing the H4 receptor on black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for approximately 1 hour to allow the cells to take up the dye.
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for each well.
-
Add serial dilutions of this compound to the wells and incubate for a specified period.
-
Add a constant concentration of histamine (agonist) to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response magnitude for each well (e.g., peak fluorescence minus baseline).
-
Determine the percentage of inhibition of the histamine-induced calcium response for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
References
- 1. adriforant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
Application Note: Quantifying the Inhibitory Effect of Adriforant Hydrochloride on Histamine-Induced ERK Phosphorylation
Audience: This document is intended for researchers, scientists, and drug development professionals investigating G-protein coupled receptor (GPCR) signaling and the therapeutic potential of histamine H4 receptor (H4R) antagonists.
Introduction
The Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a crucial role in regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is implicated in numerous diseases, including cancer and inflammatory conditions, making it a critical target for therapeutic development.[1][3]
The histamine H4 receptor (H4R) is a G-protein coupled receptor predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils. It is involved in mediating inflammatory and immune responses.[4] Upon activation by its endogenous ligand, histamine, the H4R initiates intracellular signaling cascades that can lead to the phosphorylation and activation of ERK.[5][6]
Adriforant hydrochloride (also known as ZPL-3893787) is a selective and competitive antagonist of the H4R.[7][8] By blocking the binding of histamine to the H4R, Adriforant is expected to inhibit downstream signaling events, including ERK phosphorylation. Studies have shown that Adriforant antagonizes histamine-induced ERK phosphorylation in primary murine cells.[7][8]
This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory potency of this compound on histamine-induced ERK phosphorylation. The described method is suitable for screening and characterizing H4R antagonists and can be adapted for high-throughput formats.
Adriforant Signaling Pathway
The diagram below illustrates the signaling pathway from the histamine H4 receptor to ERK and the mechanism of inhibition by this compound. Histamine binding to the H4R activates a G-protein (typically Gαi), which in turn initiates a signaling cascade through MAP Kinases (MEK) that results in the phosphorylation of ERK. Adriforant competitively binds to the H4R, preventing histamine activation and subsequent ERK phosphorylation.
Experimental Protocols
This protocol describes a cell-based ELISA to measure the inhibition of histamine-induced ERK phosphorylation by this compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| Cell Line | HEK293 cells stably expressing human H4R, or a mast cell line (e.g., HMC-1) |
| This compound | N/A (Research chemical) |
| Histamine | Sigma-Aldrich |
| Cell Culture Medium | DMEM or RPMI-1640, as appropriate for the cell line |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| 96-well cell culture plates | Corning |
| Phospho-ERK1/2 and Total ERK1/2 Assay Kit | e.g., PathScan® Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 Sandwich ELISA Kit (Cell Signaling Technology) or similar |
| Phosphate Buffered Saline (PBS) | Gibco |
| DMSO (for compound dilution) | Sigma-Aldrich |
| Plate reader with absorbance or fluorescence capabilities | N/A |
Reagent Preparation
-
Cell Culture Medium: Prepare complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) and serum-free medium (e.g., DMEM with 0.1% BSA).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in serum-free medium immediately before use.
-
Histamine Stock Solution: Prepare a 10 mM stock solution of histamine in sterile water. Store at -20°C. Dilute in serum-free medium to the desired working concentration before use. The final concentration should be at the EC80 for ERK phosphorylation, which must be determined empirically in a separate agonist dose-response experiment.
Experimental Procedure
The following workflow outlines the key steps of the assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 25,000 cells per well in 100 µL of complete medium.[9] Cell density should be optimized to achieve a confluent monolayer after 24 hours.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Gently aspirate the complete medium and wash the cells once with 100 µL of PBS. Add 90 µL of serum-free medium to each well. This step is crucial to reduce basal levels of ERK phosphorylation.
-
Starvation Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Antagonist Treatment: Prepare serial dilutions of this compound in serum-free medium. Add 10 µL of each dilution to the appropriate wells. For the control wells (no antagonist), add 10 µL of serum-free medium containing the same final concentration of DMSO.
-
Antagonist Incubation: Incubate the plate at 37°C for 1-2 hours.[10]
-
Agonist Stimulation: Add 10 µL of histamine solution (at its pre-determined EC80 concentration) to all wells except the unstimulated control wells.
-
Stimulation Incubation: Incubate the plate at 37°C for 5 to 15 minutes. The optimal stimulation time should be determined empirically, as ERK phosphorylation is often transient, peaking within minutes.[9][11]
-
Cell Lysis: Immediately aspirate the medium and add cell lysis buffer as recommended by the assay kit manufacturer.
-
ELISA Procedure: Proceed with the phospho-ERK and total ERK detection according to the manufacturer's protocol. This typically involves transferring the cell lysate to the antibody-coated assay plate, followed by incubation, washing steps, and addition of detection reagents.
-
Data Acquisition: Read the plate on a compatible plate reader at the appropriate wavelengths for the p-ERK and total ERK signals.
Data Analysis
-
Normalize the phospho-ERK (p-ERK) signal to the total ERK (t-ERK) signal for each well to account for variations in cell number.
-
Ratio = (p-ERK Signal) / (t-ERK Signal)
-
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = 100 * (1 - [Ratio_Adriforant - Ratio_Unstimulated] / [Ratio_Stimulated_Only - Ratio_Unstimulated])
-
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Quantitative results from the assay should be summarized in a clear, tabular format. The table should include the concentrations of Adriforant tested, the resulting inhibition of ERK phosphorylation, and the calculated IC₅₀ value with confidence intervals.
Table 1: Example Data for Inhibition of Histamine-Induced ERK Phosphorylation by this compound
| Adriforant HCl [M] | % Inhibition (Mean ± SD, n=3) |
| 1.0E-10 | 2.5 ± 1.1 |
| 1.0E-09 | 15.8 ± 3.5 |
| 1.0E-08 | 48.9 ± 4.2 |
| 1.0E-07 | 85.4 ± 2.8 |
| 1.0E-06 | 98.1 ± 1.5 |
| 1.0E-05 | 99.2 ± 0.9 |
| Calculated IC₅₀ (nM) | 10.5 (95% CI: 8.7 - 12.3) |
| Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. |
Safety and Handling
-
This compound: This compound is for research use only. A specific Safety Data Sheet (SDS) should be consulted if available. As a standard precaution for handling new chemical entities, wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrochloric Acid Salts: Compounds containing hydrochloride may be acidic and corrosive. Handle with care in a well-ventilated area. In case of contact, flush the affected area with copious amounts of water.
-
General Precautions: Follow standard laboratory safety procedures when handling all chemicals and cell cultures. Dispose of all chemical and biohazardous waste according to institutional guidelines.
References
- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Extracellular signal-regulated kinase (ERK) inhibitors in oncology clinical trials | Semantic Scholar [semanticscholar.org]
- 4. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Measuring Adriforant Hydrochloride Activity Using a Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride is a functional antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) implicated in inflammatory responses.[1][2] The H4 receptor plays a role in mediating cellular processes such as mast cell chemotaxis and eosinophil shape change.[3] Upon activation by histamine, the H4 receptor, coupled to Gαi/o proteins, initiates a signaling cascade that involves the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5][6] This transient increase in cytosolic calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying H4 receptor activation and antagonism.
These application notes provide a detailed protocol for utilizing a Fluo-4 No Wash (NW) calcium flux assay to characterize the antagonistic activity of this compound on the human H4 receptor.
Data Presentation
Table 1: Quantitative Data for H4 Receptor Calcium Flux Assay
| Compound | Target | Assay Type | Cell Line | Parameter | Value |
| Histamine | Human H4 Receptor | Calcium Flux | HEK293 | EC50 | ~50-100 nM |
| This compound | Human H4 Receptor | Calcium Flux (Antagonist Mode) | HEK293 | IC50 | To be determined |
| JNJ-7777120 (control antagonist) | Human H4 Receptor | Calcium Flux (Antagonist Mode) | WI-38 human lung fibroblasts | Concentration Used | 10 µM[5][6] |
Note: The EC50 of histamine can vary depending on the cell line and assay conditions. The IC50 for this compound should be determined experimentally by generating a dose-response curve.
Mandatory Visualizations
H4 Receptor Signaling Pathway
Caption: H4 Receptor signaling cascade leading to intracellular calcium release.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for the this compound calcium flux assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human Histamine H4 Receptor.
-
This compound: Stock solution in DMSO.
-
Histamine: Stock solution in sterile water or appropriate buffer.
-
Fluo-4 NW Calcium Assay Kit: (e.g., Sigma-Aldrich MAK552, Abcam ab228555) containing Fluo-4 AM, 10X F127 Plus, and Hanks' Buffer with 20 mM HEPES (HHBS).[7][8][9]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypsin-EDTA: 0.25%.
-
Black, clear-bottom 96-well microplates.
-
DMSO (Dimethyl sulfoxide).
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm, equipped with an automated injection system.
Protocol
1. Cell Culture and Plating
-
Culture HEK293-H4R cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[7][8][9]
-
Incubate the plates for 18-24 hours to allow for cell attachment and formation of a monolayer.
2. Preparation of Reagents
-
Assay Buffer (1X): Prepare by adding 1 mL of 10X F127 Plus to 9 mL of HHBS and mix well.[7][8] Prepare a sufficient volume for the entire experiment.
-
Fluo-4 AM Dye-Loading Solution: Add 20 µL of Fluo-4 AM stock solution (reconstituted in 200 µL DMSO) to 10 mL of 1X Assay Buffer.[7][8] This solution is stable for at least 2 hours at room temperature.
-
Compound Plate Preparation:
-
This compound: Prepare a serial dilution of this compound in 1X Assay Buffer at 2X the final desired concentrations.
-
Histamine (Agonist): Prepare a solution of histamine in 1X Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the wells. This is typically determined from a prior agonist dose-response experiment.
-
Controls: Prepare wells with 1X Assay Buffer containing the same final concentration of DMSO as the highest this compound concentration (vehicle control) and wells with buffer only (negative control).
-
3. Calcium Flux Assay Procedure
-
Dye Loading:
-
Antagonist Incubation:
-
Add 50 µL of the 2X this compound dilutions (or vehicle control) to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to excite at ~490 nm and measure emission at ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add 50 µL of the EC80 histamine solution to each well.
-
Immediately after histamine addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
4. Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence over baseline (ΔF/F).
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known H4R antagonist or no histamine addition (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Adriforant Hydrochloride in the MC903-Induced Dermatitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Adriforant hydrochloride, a selective histamine H4 receptor (H4R) antagonist, in the MC903 (calcipotriol)-induced atopic dermatitis (AD) mouse model. This model is a well-established preclinical tool for studying AD-like skin inflammation.[1][2][3] this compound has been investigated for its anti-inflammatory and anti-pruritic effects in atopic dermatitis.[4][5]
Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus, eczematous lesions, and a Th2-dominant immune response.[6][7] The histamine H4 receptor is a key player in the pathology of AD, mediating pro-inflammatory and pruritic effects.[6][7] this compound (formerly ZPL-3893787) is a potent and selective H4R antagonist that has shown potential in reducing the severity of AD.[4][8][9] The MC903-induced dermatitis model in mice recapitulates key features of human AD, including skin inflammation, barrier dysfunction, and a Th2-mediated immune response, making it a suitable model for evaluating the efficacy of novel therapeutics like this compound.[1][2][10][11]
Data Presentation
The following tables present representative quantitative data that could be expected from a study evaluating this compound in the MC903-induced dermatitis model. This data is illustrative and based on the known effects of the MC903 model and H4R antagonism.
Table 1: Effect of this compound on MC903-Induced Ear Thickness
| Treatment Group | Dose (mg/kg, p.o.) | Ear Thickness (mm) at Day 14 (Mean ± SEM) | % Inhibition of Edema |
| Vehicle (Ethanol) | - | 0.15 ± 0.02 | - |
| MC903 + Vehicle | - | 0.45 ± 0.05 | 0% |
| MC903 + Adriforant | 10 | 0.35 ± 0.04* | 33.3% |
| MC903 + Adriforant | 30 | 0.28 ± 0.03 | 56.7% |
| MC903 + Dexamethasone | 1 | 0.22 ± 0.02 | 76.7% |
*p<0.05, **p<0.01 compared to MC903 + Vehicle group.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Ear Tissue
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophils (cells/mm²) | Mast Cells (cells/mm²) | CD4+ T cells (cells/mm²) |
| Vehicle (Ethanol) | - | 10 ± 3 | 5 ± 2 | 15 ± 4 |
| MC903 + Vehicle | - | 85 ± 12 | 25 ± 5 | 70 ± 10 |
| MC903 + Adriforant | 30 | 40 ± 8 | 12 ± 3 | 35 ± 7** |
**p<0.01 compared to MC903 + Vehicle group.
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Ear Tissue
| Treatment Group | Dose (mg/kg, p.o.) | Relative IL-4 mRNA Expression (Fold Change) | Relative IL-13 mRNA Expression (Fold Change) | Relative TSLP mRNA Expression (Fold Change) |
| Vehicle (Ethanol) | - | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| MC903 + Vehicle | - | 8.5 ± 1.2 | 10.2 ± 1.5 | 12.5 ± 1.8 |
| MC903 + Adriforant | 30 | 3.2 ± 0.5 | 4.1 ± 0.6 | 5.3 ± 0.8** |
**p<0.01 compared to MC903 + Vehicle group.
Experimental Protocols
MC903-Induced Atopic Dermatitis Model
This protocol describes the induction of AD-like inflammation on the ears of BALB/c mice.[1][12]
Materials:
-
MC903 (Calcipotriol)
-
Ethanol (Vehicle)
-
Pipette
-
Digital caliper
-
BALB/c mice (8-10 weeks old)
Procedure:
-
Prepare a 20 µM solution of MC903 in ethanol.
-
On day 0, anesthetize the mice and apply 20 µL of the MC903 solution (10 µL on the dorsal side and 10 µL on the ventral side) to the right ear. Apply 20 µL of ethanol to the left ear as a control.
-
Repeat the application daily for 14 consecutive days.
-
Measure the ear thickness daily using a digital caliper before the application.
-
Monitor the mice for signs of inflammation such as erythema, scaling, and excoriation.
This compound Administration
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 10 and 30 mg/kg).
-
Starting from day 0, administer the this compound suspension or vehicle orally to the mice once daily, one hour before the topical application of MC903.
Histological Analysis
Materials:
-
4% Paraformaldehyde
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Toluidine blue stain (for mast cells)
-
Microscope
Procedure:
-
On day 14, euthanize the mice and collect the ear tissue.
-
Fix the tissue in 4% paraformaldehyde overnight.
-
Dehydrate the tissue and embed it in paraffin.
-
Cut 5 µm sections using a microtome.
-
For general morphology and inflammatory infiltrate assessment, stain the sections with H&E.
-
For mast cell identification, stain the sections with toluidine blue.
-
Quantify the number of eosinophils, mast cells, and other inflammatory cells per mm² of dermal tissue under a microscope.
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL-4, IL-13, TSLP, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Homogenize the ear tissue and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target cytokines and the housekeeping gene.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
Visualizations
Caption: Experimental workflow for the MC903-induced dermatitis model.
Caption: Mechanism of action of this compound.
Conclusion
The MC903-induced dermatitis model is a robust and reproducible method for evaluating the in vivo efficacy of anti-inflammatory compounds for atopic dermatitis. This compound, as a selective H4R antagonist, is expected to ameliorate the signs of AD-like inflammation in this model by inhibiting the downstream effects of histamine on immune cells. The protocols and representative data provided here serve as a valuable resource for researchers investigating novel therapeutics for atopic dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of phenotypes and transcriptome characteristics reveal the best atopic dermatitis mouse model induced by MC903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental atopic dermatitis depends on IL-33R signaling via MyD88 in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational Relevance of Mouse Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Adriforant Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adriforant hydrochloride, a selective histamine H4 receptor (H4R) antagonist, in preclinical mouse models of itch and skin inflammation. The following protocols are based on peer-reviewed research and are intended to guide researchers in designing and executing their own in vivo studies.
Data Presentation
The following table summarizes the quantitative data for this compound dosage and administration in various mouse models.
| Parameter | Histamine-Induced Pruritus Model | MC903-Induced Atopic Dermatitis Model |
| Drug | This compound | This compound |
| Mouse Strain | C57BL/6J | C57BL/6J |
| Administration Route | Oral (p.o.) | Oral (p.o.) |
| Dosage | 3, 10, and 30 mg/kg | 30 mg/kg |
| Vehicle | 0.5% (w/v) Methylcellulose in water | 0.5% (w/v) Methylcellulose in water |
| Dosing Regimen | Single dose administered 1 hour prior to histamine challenge | Once daily for the duration of the study |
| Reported Efficacy | Dose-dependent reduction in scratching behavior | Amelioration of skin inflammation |
Histamine H4 Receptor Signaling Pathway
This compound acts as a competitive antagonist at the histamine H4 receptor. The binding of histamine to the H4 receptor, which is coupled to a Gαi/o protein, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1][2] By blocking this interaction, adriforant prevents these downstream signaling events, thereby mitigating the pro-inflammatory and pruritic effects of histamine mediated through the H4 receptor.[1]
Caption: Histamine H4 Receptor Signaling Pathway and Point of Intervention for Adriforant HCl.
Experimental Protocols
Histamine-Induced Pruritus (Itch) Model
This protocol is designed to evaluate the anti-pruritic effects of this compound in mice.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in water (Vehicle)
-
Histamine dihydrochloride
-
Sterile saline (0.9% NaCl)
-
C57BL/6J mice (male or female, 8-12 weeks old)
-
Oral gavage needles
-
Observation chambers
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in 0.5% methylcellulose in water at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or sonicating before each administration. Prepare a vehicle control of 0.5% methylcellulose in water.
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) to the mice using a gavage needle. The volume of administration is typically 10 mL/kg of body weight.
-
Histamine Challenge: One hour after drug or vehicle administration, inject histamine dihydrochloride (dissolved in sterile saline) intradermally into the rostral back or nape of the neck of the mice.
-
Behavioral Observation: Immediately after the histamine injection, place the mice individually into the observation chambers and record their scratching behavior for a period of 30-60 minutes. Scratching is defined as bouts of hind-limb movements directed towards the injection site.
-
Data Analysis: Quantify the number of scratching bouts for each mouse. Compare the scratching frequency between the vehicle-treated and adriforant-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Caption: Experimental Workflow for the Histamine-Induced Pruritus Model.
MC903 (Calcipotriol)-Induced Atopic Dermatitis Model
This protocol is used to assess the anti-inflammatory effects of this compound in a mouse model that mimics atopic dermatitis.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in water (Vehicle)
-
MC903 (Calcipotriol)
-
Ethanol
-
C57BL/6J mice (male or female, 8-12 weeks old)
-
Oral gavage needles
-
Calipers for measuring ear thickness
Procedure:
-
Drug Preparation: Prepare a suspension of this compound (3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume) in 0.5% methylcellulose in water. Prepare a vehicle control.
-
Induction of Atopic Dermatitis:
-
On day 0, anesthetize the mice and apply a solution of MC903 dissolved in ethanol to the ears of the mice.
-
Continue the topical application of MC903 daily or every other day for the duration of the study (e.g., 7-14 days) to induce a chronic inflammatory state.
-
-
Drug Administration: Starting from day 0 or after the initial inflammatory response is established, administer this compound (30 mg/kg) or vehicle orally once daily.
-
Assessment of Inflammation:
-
Ear Thickness: Measure the thickness of the ears daily or every other day using calipers. An increase in ear thickness is an indicator of inflammation.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the ear tissue for histological analysis (e.g., H&E staining) to assess immune cell infiltration and epidermal thickening.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TSLP) by ELISA or qPCR.
-
-
Data Analysis: Compare the ear thickness, histological scores, and cytokine levels between the vehicle-treated and adriforant-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
Caption: Experimental Workflow for the MC903-Induced Atopic Dermatitis Model.
References
Application Notes and Protocols for Adriforant Hydrochloride in Histamine H4 Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (also known as ZPL-3893787 or PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[2][3] Its activation by histamine is implicated in the pathogenesis of various inflammatory and allergic conditions, such as atopic dermatitis and asthma, by mediating processes like chemotaxis, cytokine release, and pruritus.[4][5] this compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the H4 receptor. These application notes provide detailed protocols for in vitro and in vivo studies using adriforant to investigate H4 receptor function.
Mechanism of Action
This compound is a competitive antagonist at the histamine H4 receptor.[1] It binds to the receptor, preventing histamine from binding and initiating downstream signaling cascades.[6] The H4 receptor predominantly couples to the Gαi/o subunit of the heterotrimeric G-protein.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][8] Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] H4R activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).[7] this compound, by blocking the initial histamine binding, inhibits these downstream signaling events.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its use in experimental settings.
Table 1: In Vitro Binding Affinity of this compound for Human Histamine H4 Receptor
| Parameter | Value | Assay Conditions | Reference |
| Ki | 10.23 nM | Displacement of [3H]histamine from human H4R expressed in HEK cells. | [5] |
| Kd | 25.12 nM | Displacement of [3H]histamine from human H4R expressed in HEK cells by competitive kinetic analysis. | [5] |
| pKi | 7.99 | Displacement of [3H]histamine from human H4R expressed in HEK cells. | [5] |
| pKd | 7.6 | Displacement of [3H]histamine from human H4R expressed in HEK cells by competitive kinetic analysis. | [5] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type | Measured Effect | Key Finding | Reference |
| ERK Phosphorylation | Bone marrow-derived mast cells | Antagonism of histamine-induced ERK phosphorylation. | Adriforant normalizes histamine-induced transcriptional changes. | [1] |
| Calcium Flux | Neurons | Reduction of histamine-dependent Ca2+ flux. | Adriforant demonstrates functional antagonism. | [1] |
Table 3: In Vivo Activity of this compound in Murine Models
| Model | Measured Effect | Key Finding | Reference |
| Acute Histamine-Induced Itch | Reduction in scratching behavior. | Adriforant reduces the acute itch response. | [1] |
| MC903-Induced Skin Inflammation | Amelioration of inflammation. | Adriforant ameliorates skin inflammation. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro ERK Phosphorylation Assay
This protocol is designed to assess the antagonistic effect of this compound on histamine-induced ERK phosphorylation in a cell-based assay.
Materials:
-
Cells expressing the histamine H4 receptor (e.g., bone marrow-derived mast cells, or a recombinant cell line like HEK293-H4R).
-
Cell culture medium.
-
This compound.
-
Histamine.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 antibodies.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore).
-
Detection reagents.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow to 70-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for 4-18 hours prior to the assay.
-
Antagonist Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add the this compound solutions to the cells. Incubate for 1-2 hours at 37°C.
-
Agonist Stimulation: Prepare a solution of histamine at a concentration that elicits a submaximal response (EC80). Add the histamine solution to the wells (except for the negative control wells) and incubate for 5-15 minutes at room temperature.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.
-
Detection: The levels of phosphorylated ERK and total ERK can be quantified using various methods, such as ELISA, Western blotting, or homogeneous assays like AlphaScreen™ SureFire™. For a plate-based assay:
-
Transfer the cell lysates to an antibody-coated plate.
-
Incubate with primary antibodies against phospho-ERK and total ERK.
-
Wash and incubate with the appropriate secondary antibodies.
-
Add the detection substrate and measure the signal using a microplate reader.
-
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized phospho-ERK levels against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vitro Calcium Flux Assay
This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the histamine H4 receptor.
-
Cell culture medium.
-
This compound.
-
Histamine.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[9]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10] Remove the culture medium and add the dye-loading solution to each well. Incubate for 1 hour at 37°C in the dark.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add solutions of this compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).[11]
-
Agonist Injection and Signal Reading: Record a baseline fluorescence reading. Use the plate reader's injector to add a histamine solution to the wells. Immediately begin recording the fluorescence signal over time (e.g., for 120 seconds) to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to calculate its IC50 value.
Protocol 3: In Vivo Murine Model of Histamine-Induced Pruritus
This protocol assesses the anti-pruritic effect of this compound in a mouse model.
Materials:
-
Male ICR mice (or other suitable strain).
-
This compound.
-
Vehicle control (e.g., saline, PBS with 0.5% Tween 80).
-
Histamine solution.
-
Observation chambers.
-
Video recording equipment (optional).
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions and observation chambers.
-
Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, subcutaneous injection) at a predetermined time before the histamine challenge.
-
Histamine Challenge: Inject histamine solution intradermally into the rostral back of the mice.
-
Observation: Immediately after the histamine injection, place the mice individually in the observation chambers and record their scratching behavior for a defined period (e.g., 30 minutes). A scratch is defined as a lifting of the hind limb towards the injection site followed by a downward scratching motion.
-
Data Analysis: Count the total number of scratches for each mouse. Compare the number of scratches in the this compound-treated groups to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine the significance of any observed reduction in scratching behavior.
Visualizations
Histamine H4 Receptor Signaling Pathway
Caption: Histamine H4 Receptor Signaling Pathway and Point of Inhibition by Adriforant.
Experimental Workflow for In Vitro Antagonist Profiling
Caption: Workflow for determining the in vitro antagonist potency of Adriforant HCl.
Logical Flow for In Vivo Pruritus Study
Caption: Logical flow of an in vivo study to evaluate the anti-pruritic effects of Adriforant.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. adriforant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. novctrd.com [novctrd.com]
- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. CALCIUM STAINING PROTOCOL [protocols.io]
- 11. abcam.com [abcam.com]
Cell-based Assays for Characterizing the Activity of Adriforant Hydrochloride
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (also known as PF-03893787 and ZPL-389) is a potent and selective competitive antagonist of the histamine H4 receptor (H4R).[1][2] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine is implicated in the pathogenesis of various inflammatory and allergic conditions, such as atopic dermatitis and asthma. Consequently, the development and characterization of H4R antagonists like Adriforant are of significant interest for therapeutic intervention.
These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological activity of this compound. The described assays are designed to assess the compound's ability to antagonize H4R-mediated signaling pathways, including G-protein activation, calcium mobilization, MAP kinase signaling, and cell migration.
Mechanism of Action
The histamine H4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist like histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream signaling cascades, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and both DAG and Ca2+ activate protein kinase C (PKC). Furthermore, H4R activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). These signaling events culminate in various cellular responses, such as chemotaxis, cytokine release, and modulation of immune cell function. Adriforant, as a competitive antagonist, blocks the binding of histamine to the H4R, thereby inhibiting these downstream signaling events.[1][3]
Signaling Pathway Diagram
Caption: Histamine H4 Receptor Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
While specific quantitative data for this compound from the detailed assays below are not consistently available in publicly accessible literature, the following table summarizes its known pharmacological parameters. Researchers should determine specific IC50 values under their experimental conditions.
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 2.4 nM | Radioligand Binding | [3] |
| Functional Ki | Human | 1.56 nM | Functional Assay | [3] |
| IC50 | Human | 1.16 nM | Eosinophil Actin Polymerization | [3] |
Experimental Protocols
ERK Phosphorylation Assay
This assay measures the inhibition of histamine-induced ERK phosphorylation by this compound in mast cells.
Experimental Workflow Diagram
Caption: Workflow for the ERK Phosphorylation Assay.
Protocol:
-
Cell Culture:
-
Culture bone marrow-derived mast cells (BMMCs) or a suitable mast cell line (e.g., LAD2) in appropriate media supplemented with necessary growth factors (e.g., IL-3 and SCF for BMMCs).
-
-
Cell Plating:
-
Seed cells in 96-well or 12-well plates at a density that allows for optimal growth and response.
-
-
Serum Starvation:
-
Prior to the assay, serum-starve the cells for 4-12 hours in serum-free media to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Histamine Stimulation:
-
Stimulate the cells with a pre-determined EC80 concentration of histamine for 5-15 minutes at 37°C. Include a non-stimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, aspirate the media and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of ERK Phosphorylation:
-
Determine the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using one of the following methods:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2.
-
ELISA: Use a commercially available ELISA kit for the quantitative detection of p-ERK and total ERK.
-
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the percentage of inhibition of the histamine-induced p-ERK signal against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to block histamine-induced increases in intracellular calcium in H4R-expressing cells.
Experimental Workflow Diagram
Caption: Workflow for the Intracellular Calcium Flux Assay.
Protocol:
-
Cell Culture:
-
Culture H4R-expressing cells, such as HEK293 cells stably expressing the human H4R, or primary mast cells.
-
-
Cell Plating:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of an anion-exchange inhibitor like probenecid for 30-60 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing various concentrations of this compound or vehicle control to the wells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Measure the baseline fluorescence for a short period.
-
Inject a pre-determined EC80 concentration of histamine and immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the percentage of inhibition of the histamine-induced calcium response against the concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis.
-
Mast Cell Chemotaxis Assay
This assay evaluates the inhibitory effect of this compound on histamine-induced mast cell migration.
Experimental Workflow Diagram
Caption: Workflow for the Mast Cell Chemotaxis Assay.
Protocol:
-
Cell Preparation:
-
Culture BMMCs or another suitable mast cell line.
-
Harvest the cells and resuspend them in chemotaxis assay medium (e.g., RPMI with 0.5% BSA).
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 24-well plate with 5 µm pore size Transwell inserts).
-
Add chemotaxis medium containing histamine (as the chemoattractant) to the lower wells of the plate. Include a negative control with medium alone.
-
Add the pre-treated mast cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration through the porous membrane.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the migrated cells from the lower chamber.
-
Quantify the number of migrated cells using a cell counter, a viability assay (e.g., CellTiter-Glo®), or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of histamine-induced migration for each concentration of this compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as cell density, incubation times, and reagent concentrations may be necessary for different cell lines and experimental conditions.
References
Application Notes and Protocols for Adriforant Hydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride, also known as PF-3893787 and ZPL-3893787, is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells, and is implicated in the pathophysiology of allergic and inflammatory conditions, particularly atopic dermatitis and pruritus.[1][2] Preclinical studies in animal models have been crucial in elucidating the pharmacological profile of Adriforant and its therapeutic potential.
These application notes provide a comprehensive overview of the administration of this compound in relevant animal models, detailing its mechanism of action, efficacy, and the experimental protocols utilized in its evaluation. While specific quantitative pharmacokinetic and toxicological data are not extensively available in the public domain, this document summarizes the key findings from preclinical research to guide further investigation.
Mechanism of Action
Adriforant is a competitive antagonist of the murine histamine H4 receptor.[1][2] Its therapeutic effects in animal models of atopic dermatitis are attributed to the inhibition of histamine-mediated signaling pathways in key immune and neuronal cells. Specifically, Adriforant has been shown to:
-
Antagonize Histamine-Induced ERK Phosphorylation: In bone marrow-derived mast cells, Adriforant blocks the histamine-induced phosphorylation of extracellular signal-regulated kinase (ERK), a critical step in mast cell activation and inflammatory mediator release.[1][2]
-
Normalize Transcriptional Changes in Mast Cells: It reverses the histamine-induced transcriptional changes in mast cells, further contributing to its anti-inflammatory effects.[1][2]
-
Reduce Histamine-Dependent Calcium Flux in Neurons: By inhibiting the influx of calcium in neurons, Adriforant likely modulates the signaling pathways involved in the sensation of itch.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway of the H4 receptor and the inhibitory action of Adriforant.
Quantitative Data Summary
While detailed quantitative data from preclinical studies of Adriforant are not widely published, the following tables summarize the available qualitative and semi-quantitative information.
Table 1: In Vivo Efficacy of Adriforant in Mouse Models
| Animal Model | Administration Route | Key Efficacy Endpoints | Outcome | Reference |
| MC903-Induced Atopic Dermatitis | Oral | Ear thickness, inflammatory cell infiltration | Ameliorates inflammation | [1][2] |
| Histamine-Induced Pruritus | Oral | Scratching behavior | Reduces acute itch response | [1][2] |
Table 2: In Vitro Activity of Adriforant
| Cell Type | Assay | Endpoint | Outcome | Reference |
| Murine Bone Marrow-Derived Mast Cells | ERK Phosphorylation | p-ERK levels | Antagonizes histamine-induced phosphorylation | [1][2] |
| Murine Bone Marrow-Derived Mast Cells | Transcriptional Analysis | Gene expression | Normalizes histamine-induced changes | [1][2] |
| Murine Neurons | Calcium Flux | Intracellular Ca2+ levels | Reduces histamine-dependent Ca2+ influx | [1][2] |
Table 3: Pharmacokinetic Profile of Adriforant (as PF-3893787)
Specific pharmacokinetic parameters for Adriforant in animal models are not publicly available. The following is a qualitative summary.
| Species | Key Findings | Reference |
| Rat | Favorable physicochemical and pharmacokinetic properties. | [3] |
| Dog | Favorable physicochemical and pharmacokinetic properties. | [3] |
Table 4: Toxicology and Safety Profile of Adriforant (as PF-3893787)
Specific toxicology data such as LD50 or NOAEL are not publicly available. The following is a qualitative summary from preclinical studies.
| Species | Duration of Study | Key Findings | Reference |
| Rat | Up to 6 months | Excellent safety profile. | [3] |
| Monkey | Up to 9 months | Excellent safety profile. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in animal models.
Protocol 1: MC903-Induced Atopic Dermatitis Model in Mice
This model is used to evaluate the anti-inflammatory properties of Adriforant in a setting that mimics atopic dermatitis.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
MC903 (Calcipotriol)
-
Ethanol
-
Male or female BALB/c or C57BL/6 mice (8-12 weeks old)
-
Micropipettes
-
Calipers for ear thickness measurement
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On day 0, anesthetize the mice and apply a solution of MC903 in ethanol to the ears. A typical dose is 1 nmol in 20 µL of ethanol per ear.
-
Repeat the topical application of MC903 daily for the duration of the experiment (e.g., 14 days).
-
Administer this compound or vehicle orally once daily, starting from day 0 or as per the study design.
-
Monitor the mice daily for clinical signs of atopic dermatitis, including erythema, scaling, and excoriation.
-
Measure ear thickness daily using calipers as an indicator of inflammation.
-
At the end of the study, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and measurement of inflammatory cytokines (e.g., by ELISA or qPCR).
Experimental Workflow for MC903-Induced Atopic Dermatitis Model
Caption: Workflow for evaluating Adriforant in an MC903-induced atopic dermatitis model.
Protocol 2: Histamine-Induced Pruritus Model in Mice
This acute model assesses the anti-pruritic effects of Adriforant.
Materials:
-
This compound
-
Vehicle for oral administration
-
Histamine dihydrochloride
-
Saline
-
Male or female BALB/c mice (8-12 weeks old)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle orally at a predetermined time before the histamine challenge (e.g., 1-2 hours).
-
Inject histamine intradermally into the rostral back or nape of the neck of the mice. A typical dose is 100 µg in 50 µL of saline.
-
Immediately after the histamine injection, place the mice back into the observation chambers and record their behavior for 30-60 minutes.
-
Analyze the video recordings to quantify the number of scratching bouts directed at the injection site.
Protocol 3: In Vitro ERK Phosphorylation Assay in Mast Cells
This assay determines the effect of Adriforant on a key signaling pathway in mast cell activation.
Materials:
-
This compound
-
Bone marrow-derived mast cells (BMMCs)
-
Histamine
-
Cell lysis buffer
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Western blotting reagents and equipment
Procedure:
-
Culture BMMCs in appropriate media.
-
Pre-incubate the BMMCs with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with histamine at a predetermined concentration (e.g., 10 µM) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the levels of phosphorylated ERK1/2 and total ERK1/2.
-
Quantify the band intensities to determine the effect of Adriforant on histamine-induced ERK phosphorylation.
Protocol 4: In Vitro Calcium Flux Assay in Neurons
This assay measures the effect of Adriforant on histamine-induced calcium signaling in neurons, which is relevant to its anti-pruritic action.
Materials:
-
This compound
-
Primary dorsal root ganglion (DRG) neurons
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorescence plate reader or microscope
Procedure:
-
Culture DRG neurons on a suitable substrate (e.g., glass-bottom plates).
-
Load the neurons with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Establish a baseline fluorescence reading.
-
Add histamine to the cells and measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Analyze the data to determine the effect of Adriforant on the histamine-induced calcium flux.
Conclusion
This compound has demonstrated efficacy in preclinical animal models of atopic dermatitis and pruritus, primarily through its antagonism of the histamine H4 receptor. The protocols outlined in these application notes provide a framework for the continued investigation of Adriforant and other H4R antagonists in a research and drug development setting. While the publicly available quantitative data on its pharmacokinetics and toxicology are limited, the existing evidence supports its mechanism of action and in vivo activity. Further studies are warranted to fully characterize the therapeutic potential of this compound.
References
Preparing Adriforant Hydrochloride Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant hydrochloride (also known as PF-3893787 and ZPL-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in preclinical studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo experiments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Weight | 371.74 g/mol | N/A |
| CAS Number | 2096455-90-0 | N/A |
| Solubility in Water | 90 mg/mL | [1] |
| Solubility in DMSO | ≥ 83.33 mg/mL | [1][2] |
| Appearance | Solid | N/A |
| Storage (Solid) | 2-8°C, dry, sealed | [1] |
Signaling Pathway of the Histamine H4 Receptor
This compound exerts its effects by blocking the histamine H4 receptor, a G protein-coupled receptor (GPCR). The H4 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by histamine, the H4 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation of ERK1/2. Adriforant, as an antagonist, blocks these downstream effects of histamine.
Caption: Histamine H4 Receptor Signaling Pathway and the inhibitory action of Adriforant.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Calibrated analytical balance
-
Spatula
Procedure:
-
Weighing: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7174 mg of this compound (Molecular Weight = 371.74 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Note on DMSO: DMSO is hygroscopic and can absorb water from the air, which may affect the stability of the compound. Use anhydrous DMSO and keep the vial tightly sealed.
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based or biochemical assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Intermediate Dilutions (Optional): For creating a range of concentrations, it is recommended to perform serial dilutions of the 10 mM stock solution in DMSO first. This minimizes the amount of DMSO transferred to the final aqueous solution.
-
Final Dilution: Add a small volume of the this compound stock solution (or intermediate dilution) to the aqueous buffer to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
Troubleshooting Solubility Issues: If precipitation is observed upon dilution into the aqueous buffer:
-
Lower the final concentration of this compound.
-
Increase the final DMSO concentration slightly (while staying within the tolerated limits for your assay).
-
Consider the use of a non-ionic surfactant, such as Tween-20 or Triton X-100, in the aqueous buffer.
Workflow for Solution Preparation and Use
The following diagram illustrates a typical workflow for preparing and using this compound solutions in experiments.
Caption: A generalized workflow for the preparation and use of this compound solutions.
Stability and Storage of Solutions
| Solution | Storage Temperature | Estimated Stability | Recommendations |
| 10 mM Stock in DMSO | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 10 mM Stock in DMSO | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solutions (Aqueous) | 2-8°C | Prepare fresh daily | Due to the potential for degradation in aqueous media, it is strongly recommended to prepare working solutions fresh for each experiment. |
Disclaimer: The stability information provided is based on general guidelines for similar compounds. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions and storage durations.
Safety Precautions
As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its solutions. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed information on handling and safety.
References
Application Notes and Protocols for Adriforant Hydrochloride in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2] Its activation by histamine is implicated in a variety of inflammatory and immune responses, including the chemotaxis of inflammatory cells and the release of pro-inflammatory mediators.[3][4] Consequently, H4R antagonists like this compound are valuable tools for investigating the role of the H4R in inflammatory diseases and represent a potential therapeutic strategy for conditions such as atopic dermatitis, allergic rhinitis, and asthma.[4][5]
These application notes provide detailed experimental designs and protocols for studying the anti-inflammatory effects of this compound in both in vivo and in vitro models.
Mechanism of Action: Histamine H4 Receptor Signaling
The histamine H4 receptor is coupled to the Gαi/o family of G proteins.[2] Upon binding of an agonist like histamine, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the H4R also leads to the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[1][6] These signaling events culminate in various cellular responses, including chemotaxis, cytokine release, and modulation of immune cell function.[2][3] this compound acts as a competitive antagonist at the H4R, blocking these downstream signaling pathways.[7]
In Vivo Experimental Models
MC903-Induced Atopic Dermatitis-Like Inflammation in Mice
This model is widely used to screen for compounds with therapeutic potential in atopic dermatitis. Topical application of MC903 (calcipotriol), a vitamin D3 analog, induces a robust inflammatory response characterized by skin thickening, and infiltration of inflammatory cells, including eosinophils and mast cells.[7]
Experimental Workflow
Protocol
-
Animals: BALB/c or C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Inflammation:
-
Prepare a solution of MC903 in ethanol (e.g., 1 nmol in 20 µL).
-
On day 0, and daily for the duration of the experiment (e.g., 12 days), topically apply 20 µL of the MC903 solution to the dorsal side of one ear. The contralateral ear can be treated with the vehicle (ethanol) as a control.[4]
-
-
Treatment:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once or twice daily, starting from day 0 or after the onset of inflammation).
-
-
Monitoring:
-
Measure the thickness of both ears daily using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect the ears for further analysis.
-
Histology: Fix ear tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and cellular infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) by ELISA or multiplex assay.[3]
-
Cellular Infiltration: Prepare single-cell suspensions from the ear tissue and analyze by flow cytometry for the presence of different immune cell populations (e.g., eosinophils, mast cells, T cells).
-
Data Presentation
| Parameter | Vehicle Control | MC903 + Vehicle | MC903 + Adriforant (Dose 1) | MC903 + Adriforant (Dose 2) |
| Ear Thickness (mm) at Day 12 | Baseline | Increased | Reduced | Reduced |
| Epidermal Thickness (µm) | Normal | Increased | Reduced | Reduced |
| **Eosinophil Infiltration (cells/mm²) ** | Low | High | Reduced | Reduced |
| IL-4 Levels (pg/mg tissue) | Low | High | Reduced | Reduced |
| IL-13 Levels (pg/mg tissue) | Low | High | Reduced | Reduced |
Zymosan-Induced Peritonitis in Mice
This is a well-established model of acute inflammation characterized by the rapid recruitment of neutrophils and other leukocytes into the peritoneal cavity. It is useful for evaluating the effects of anti-inflammatory compounds on leukocyte migration.[8]
Protocol
-
Animals: C57BL/6 mice (6-8 weeks old).
-
Treatment: Administer this compound or vehicle control (e.g., intraperitoneally or orally) 30 minutes to 1 hour before the zymosan challenge.
-
Induction of Peritonitis: Inject 1 mg of zymosan A (from Saccharomyces cerevisiae) dissolved in sterile saline intraperitoneally.[8]
-
Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4, 6, or 24 hours), euthanize the mice and perform a peritoneal lavage with 5-10 mL of ice-cold PBS or HBSS.
-
Cellular Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils, macrophages, and other inflammatory cells.
-
Alternatively, use flow cytometry to quantify different leukocyte populations.
-
-
Mediator Analysis: Centrifuge the peritoneal lavage fluid and collect the supernatant to measure the levels of cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1/KC, CCL2/MCP-1) by ELISA or multiplex assay.[9]
Data Presentation
| Parameter | Vehicle Control | Zymosan + Vehicle | Zymosan + Adriforant (Dose 1) | Zymosan + Adriforant (Dose 2) |
| Total Leukocyte Count (x 10⁶/mL) | Low | High | Reduced | Reduced |
| Neutrophil Count (x 10⁶/mL) | Low | High | Reduced | Reduced |
| TNF-α Levels (pg/mL) | Low | High | Reduced | Reduced |
| CXCL1/KC Levels (pg/mL) | Low | High | Reduced | Reduced |
TNBS-Induced Colitis in Mice
This model mimics aspects of inflammatory bowel disease (IBD), particularly Crohn's disease. Intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) induces a Th1-mediated inflammatory response in the colon.[9]
Protocol
-
Animals: BALB/c or SJL/J mice (6-8 weeks old).
-
Induction of Colitis:
-
Anesthetize the mice.
-
Slowly administer 100 µL of TNBS (e.g., 2.5 mg) dissolved in 50% ethanol intra-rectally using a catheter.[9]
-
-
Treatment: Administer this compound or vehicle control daily (e.g., orally or intraperitoneally) starting from the day of TNBS administration.
-
Monitoring:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).[6]
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 3-7 days after induction), euthanize the mice and collect the colon.
-
Measure the length and weight of the colon.
-
Macroscopic Scoring: Score the colon for visible signs of damage (e.g., ulceration, thickening).
-
Histology: Fix a segment of the colon for H&E staining to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in colon tissue homogenates.
-
Data Presentation
| Parameter | Vehicle Control | TNBS + Vehicle | TNBS + Adriforant (Dose 1) | TNBS + Adriforant (Dose 2) |
| Disease Activity Index (DAI) | Low | High | Reduced | Reduced |
| Colon Length (cm) | Normal | Shortened | Lengthened | Lengthened |
| Histological Score | Low | High | Reduced | Reduced |
| MPO Activity (U/g tissue) | Low | High | Reduced | Reduced |
| IFN-γ Levels (pg/mg tissue) | Low | High | Reduced | Reduced |
In Vitro Experimental Models
Bone Marrow-Derived Mast Cell (BMMC) Culture
Primary mast cells can be differentiated from mouse bone marrow progenitor cells and are an excellent model for studying mast cell-specific responses.
Protocol
-
Isolation of Bone Marrow Cells:
-
Euthanize a mouse and aseptically harvest the femurs and tibias.
-
Flush the bone marrow from the bones with sterile culture medium.
-
Create a single-cell suspension by passing the bone marrow through a cell strainer.
-
-
Cell Culture:
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and recombinant murine IL-3 (10 ng/mL) and SCF (10 ng/mL).
-
Culture the cells for 4-6 weeks, changing the medium every 3-4 days. Mature BMMCs can be identified by their characteristic morphology and expression of c-Kit and FcεRI.
-
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of inflammatory cells towards a chemoattractant, such as histamine.
Protocol
-
Cell Preparation: Use BMMCs, human peripheral blood eosinophils, or other H4R-expressing cells. Resuspend the cells in an appropriate assay buffer.
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., Transwell®) with a polycarbonate membrane (e.g., 5 µm pore size for mast cells).
-
Assay Setup:
-
Add the chemoattractant (e.g., histamine at various concentrations) to the lower chamber.
-
Add the cell suspension to the upper chamber.
-
To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the compound before adding them to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a specified time (e.g., 3-4 hours).
-
Quantification:
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, dissociate the migrated cells from the membrane and quantify them using a fluorescent dye and a plate reader.
-
Data Presentation
| Chemoattractant | Adriforant HCl (µM) | % Inhibition of Chemotaxis | IC₅₀ (µM) |
| Histamine (1 µM) | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 |
Calcium Flux Assay
This assay measures the ability of this compound to block histamine-induced intracellular calcium mobilization.
Protocol
-
Cell Preparation: Load H4R-expressing cells (e.g., BMMCs) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Setup:
-
Plate the dye-loaded cells in a 96-well black-walled, clear-bottom plate.
-
Use a fluorescence plate reader equipped with an injector to measure fluorescence intensity over time.
-
-
Measurement:
-
Establish a baseline fluorescence reading.
-
Inject histamine to stimulate the cells and record the change in fluorescence.
-
To test for inhibition, pre-incubate the cells with various concentrations of this compound before histamine stimulation.
-
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve to quantify the calcium response.
Data Presentation
| Histamine (µM) | Adriforant HCl (µM) | % Inhibition of Ca²⁺ Flux | IC₅₀ (µM) |
| 1 | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 |
ERK Phosphorylation Assay
This assay determines the effect of this compound on the histamine-induced phosphorylation of ERK, a key downstream signaling molecule.
Protocol
-
Cell Culture and Starvation: Culture H4R-expressing cells to sub-confluency. Serum-starve the cells for a few hours before the experiment to reduce basal ERK phosphorylation.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with histamine for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Measure the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using a specific ELISA kit or by Western blotting with antibodies against p-ERK and total ERK.
-
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.
Data Presentation
| Histamine (µM) | Adriforant HCl (µM) | p-ERK / Total ERK Ratio | % Inhibition of ERK Phosphorylation | IC₅₀ (µM) |
| 1 | 0.01 | |||
| 0.1 | ||||
| 1 | ||||
| 10 |
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By utilizing a combination of in vivo and in vitro models, researchers can thoroughly characterize the mechanism of action and therapeutic potential of this H4R antagonist in various inflammatory contexts. The provided data presentation tables offer a structured approach to summarizing and comparing experimental outcomes, facilitating a clear understanding of the compound's efficacy.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide derivative AL-1 ameliorates TNBS-induced colitis in mice: involvement of NF-кB and PPAR-γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of IL-27 in Zymosan-Induced Peritonitis: Inhibition of Neutrophil Recruitment Partially Explained by Impaired Mobilization from Bone Marrow and Reduced Chemokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Adriforant hydrochloride lack of efficacy in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with information and guidance regarding the use of adriforant hydrochloride in experimental settings, with a focus on understanding the observed lack of efficacy in clinical trials for atopic dermatitis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ZPL-389 or PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4R is a G protein-coupled receptor primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[3][4] By blocking the H4R, adriforant was expected to inhibit histamine-induced inflammation and itching, which are key symptoms of atopic dermatitis.[5]
Q2: Why did this compound fail in clinical trials despite promising preclinical data?
While adriforant showed efficacy in preclinical mouse models of atopic dermatitis by reducing itch and skin inflammation, these results did not translate to humans in a Phase 2b clinical trial.[1] The primary reason for the lack of efficacy is believed to be the complex pathogenesis of atopic dermatitis in humans. It is now thought that antagonizing the histamine H4 receptor alone is insufficient to significantly reduce the severity of the disease in patients.[1] The initial positive results from a Phase 2a study were not replicated in the larger, subsequent trial.[1][6]
Q3: What were the primary endpoints in the adriforant clinical trials for atopic dermatitis?
The Phase 2b clinical trial for adriforant (NCT03517562) used the Investigator's Global Assessment (IGA) response at week 16 as the primary endpoint. An IGA response was defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.[7] Another key endpoint was the Eczema Area and Severity Index (EASI) score.[7] The earlier Phase 2a study showed a statistically significant reduction in the EASI score at week 8.[6]
Q4: Were there any safety concerns with this compound in the clinical trials?
The clinical trial data suggests that adriforant was generally well-tolerated.[6] In the Phase 2b trial, there was no meaningful difference in the number of adverse events between the adriforant and placebo groups.[8] Similarly, an extension trial found that the most common adverse events included worsening of eczema, nausea, dizziness, and difficulty breathing.[5][8] Importantly, unlike another H4R antagonist, JNJ 39758979, which was terminated due to drug-induced agranulocytosis, adriforant has not been associated with this serious side effect.[2]
Troubleshooting Experimental Issues
This section provides guidance for researchers who may be using this compound in their experiments and encountering unexpected results.
Issue 1: Lack of in vitro efficacy in a new cell line.
-
Possible Cause 1: Low H4R Expression. The histamine H4 receptor is not ubiquitously expressed. Its expression is highest in hematopoietic cells.[3]
-
Troubleshooting Step: Confirm H4R expression in your cell line at both the mRNA and protein level (e.g., via qPCR and western blot or flow cytometry) before conducting functional assays.
-
-
Possible Cause 2: Species-specific differences. Adriforant's pharmacology can differ between species. For instance, early preclinical investigations with transfected cells from some species suggested partial agonism, which was not observed in human cells.[1]
-
Troubleshooting Step: Ensure the species of your cell line is appropriate and consider potential differences in receptor pharmacology. If possible, use primary human cells for the most clinically relevant data.
-
Issue 2: Inconsistent results in animal models of inflammation.
-
Possible Cause 1: Inappropriate animal model. The choice of animal model is critical. While adriforant was effective in some mouse models of atopic dermatitis, this did not predict human efficacy.[1]
-
Troubleshooting Step: Critically evaluate the relevance of your chosen animal model to the human disease you are studying. Consider the specific inflammatory pathways that are dominant in your model and whether the H4R plays a significant role in them.
-
-
Possible Cause 2: Dosing and route of administration. Suboptimal dosing or an inappropriate route of administration can lead to a lack of efficacy.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal concentration of adriforant for your specific animal model and experimental conditions. Refer to published preclinical studies for guidance on dosing regimens.
-
Data from Clinical Trials
Table 1: Summary of Adriforant (ZPL-389) Phase 2a Clinical Trial Results for Atopic Dermatitis
| Efficacy Endpoint | Adriforant (30 mg) | Placebo | p-value |
| EASI Score Reduction | 50% | 27% | 0.01 |
| SCORAD Reduction | 43% | 26% | 0.004 |
| Body Surface Area Reduction | 18% | 12% | 0.04 |
| Pruritus (Itching) NRS Reduction | ~42% | ~37% | Not Statistically Significant |
Data from the Ziarco Pharma Ltd. Phase 2a study press release.[6][9]
Table 2: Summary of Adriforant Phase 2b and Extension Trial Outcomes
| Trial | Key Finding |
| Phase 2b Trial (NCT03517562) | The trial was terminated early because initial results indicated that the treatment did not show a meaningful effect in participants with moderate to severe atopic dermatitis compared to placebo.[8] |
| Extension Trial | This trial was also terminated early because the core trial results indicated a lack of efficacy. No meaningful reduction in the extent and severity of eczema symptoms was observed in either dose group.[5] |
Experimental Protocols & Visualizations
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a Gi/o-coupled receptor. Upon activation by histamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This signaling cascade is involved in chemotaxis of immune cells. Adriforant, as an antagonist, blocks these downstream effects by preventing histamine from binding to the receptor.[10][11]
Caption: Histamine H4 Receptor Signaling Pathway and Point of Inhibition by Adriforant.
General Experimental Workflow for Testing H4R Antagonists
The following diagram outlines a typical workflow for the preclinical evaluation of a potential H4R antagonist like adriforant.
Caption: A generalized workflow for the development of an H4R antagonist from in vitro studies to clinical trials.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novctrd.com [novctrd.com]
- 6. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study [globenewswire.com]
- 7. novctrd.com [novctrd.com]
- 8. novctrd.com [novctrd.com]
- 9. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
Technical Support Center: Histamine H4 Receptor (H4R) Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histamine H4 receptor (H4R) antagonists.
Frequently Asked Questions (FAQs)
Q1: My H4R antagonist is showing effects that seem unrelated to H4R blockade. What are the most common off-target activities?
A1: The most frequently observed off-target activity for H4R antagonists is binding to other histamine receptor subtypes, particularly the histamine H3 receptor (H3R). This is due to significant structural homology in the transmembrane domains of the H4 and H3 receptors.[1] Less commonly, some compounds may show weak affinity for H1 or H2 receptors. Additionally, some specific antagonists have been associated with severe, compound-specific off-target effects that are not related to other histamine receptors. For example, toreforant has been shown to inhibit the hERG potassium channel, which can have cardiovascular implications, and development of JNJ39758979 was halted due to instances of agranulocytosis (a severe drop in white blood cells).[2][3]
Q2: What is "biased signaling" and how does it relate to H4R antagonists like JNJ7777120?
A2: Biased signaling, or functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. The H4R is known to signal through two main pathways: the canonical Gαi/o protein pathway (which inhibits adenylyl cyclase) and the β-arrestin pathway.[3][4] Interestingly, the widely used tool compound JNJ7777120 is a "biased agonist." While it acts as an antagonist at the G-protein pathway (blocking histamine-induced G-protein activation), it independently promotes the recruitment of β-arrestin to the H4 receptor.[4][5] This is a critical consideration, as the observed cellular or physiological effect of the compound may be due to β-arrestin signaling rather than a pure blockade of G-protein signaling.
Q3: How do I select an appropriate in vivo dose for my H4R antagonist?
A3: Selecting the correct in vivo dose is critical and depends on the animal model, the specific compound, and the route of administration. As a starting point, refer to published studies using the same compound in a similar model. For example, JNJ7777120 has been used at 10 and 30 mg/kg (s.c.) in rat models of carrageenan-induced inflammation.[6] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.[7] Consider the pharmacokinetic properties of the antagonist, such as its half-life, which may necessitate multiple daily doses.[8]
Troubleshooting Guides
Problem 1: Unexpected Pro-inflammatory Effects
-
Symptom: You are using an H4R antagonist, expecting to see anti-inflammatory effects, but the disease phenotype in your animal model (e.g., Experimental Autoimmune Encephalomyelitis - EAE) is worsening.
-
Possible Cause: H4R signaling in the immune system is complex and context-dependent. In a mouse EAE model, treatment with the H4R antagonist JNJ7777120 was found to exacerbate the disease.[1] This paradoxical effect was associated with a shift in the T-cell response, leading to increased production of the pro-inflammatory cytokine IFN-γ and reduced production of the anti-inflammatory cytokines IL-4 and IL-10.[1] This was linked to an upregulation of the transcription factor T-bet.[1]
-
Troubleshooting Steps:
-
Confirm the Phenotype: Ensure the pro-inflammatory observation is consistent and statistically significant.
-
Analyze Immune Cell Populations: Use flow cytometry and cytokine assays (ELISA, Luminex) on cells from lymph nodes, spleen, and the site of inflammation to characterize the T-cell response (Th1, Th2, Th17). Specifically measure levels of IFN-γ, IL-4, IL-10, and IL-17.
-
Measure Transcription Factors: Analyze the expression of key T-cell transcription factors (e.g., T-bet, GATA3, RORγt, Foxp3) via qPCR or intracellular flow cytometry to understand the mechanism of T-cell polarization.[1][9]
-
Consider a Different Antagonist: The paradoxical effect may be specific to the signaling bias of your chosen antagonist (e.g., the β-arrestin agonism of JNJ7777120).[4] Test an H4R antagonist from a different chemical class or one known to be a neutral antagonist at both G-protein and β-arrestin pathways.
-
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Symptom: Your H4R antagonist shows high potency (low nM Ki) in binding and functional assays, but you observe weak or no efficacy in your in vivo model.
-
Possible Causes:
-
Poor Pharmacokinetics (PK): The compound may have a very short half-life, poor oral bioavailability, or high plasma protein binding.[8]
-
Limited CNS Penetration: If your model involves the central nervous system (e.g., neuropathic pain, pruritus), the compound may not effectively cross the blood-brain barrier. Toreforant, for example, showed a lack of efficacy in mouse scratching models, which was attributed to its low CNS exposure.[2][10]
-
Species Differences: The pharmacology of H4R ligands can differ between species. A compound that is an antagonist at the human H4R might act as a partial agonist at the rodent receptor.
-
-
Troubleshooting Steps:
-
Conduct a PK Study: Measure the concentration of the drug in plasma over time after administration to determine key PK parameters like Cmax, Tmax, and half-life.
-
Assess Brain Penetration: If relevant, measure the compound's concentration in brain tissue relative to plasma (Brain-to-Plasma ratio).
-
Verify In Vitro Activity on Rodent Receptors: If not already done, confirm the antagonist activity of your compound on cells expressing the specific rodent (mouse, rat) H4 receptor you are using in your animal model.
-
Data Presentation: Off-Target Selectivity of Common H4R Antagonists
The following table summarizes the binding affinities (Ki, in nM) of several common H4R antagonists for the human histamine receptor subtypes. Lower values indicate higher affinity.
| Compound | hH4R Ki (nM) | hH3R Ki (nM) | hH1R Ki (nM) | hH2R Ki (nM) | Other Notable Targets (IC50/Ki) |
| JNJ7777120 | 4.5[11] | >10,000 (>1000-fold selective) | >10,000 (>1000-fold selective) | >10,000 (>1000-fold selective) | Acts as a biased agonist at β-arrestin[4] |
| VUF6002 (JNJ10191584) | 26[12][13] | 14,100 (~540-fold selective)[12][13] | N/A | N/A | |
| Toreforant (JNJ-38518168) | 8.4[2][10][14] | Weak affinity (value not specified)[2] | >10,000[2] | N/A | hERG Channel (IC50 = 1,500 nM)[2] |
Experimental Protocols
Protocol 1: Determining Off-Target Affinity via Competitive Radioligand Binding Assay
This protocol describes a method to determine the inhibition constant (Ki) of a test antagonist for a G-protein coupled receptor (GPCR), such as the H3R, by measuring its ability to displace a known radioligand.
Materials:
-
Test H4R antagonist
-
Cell membranes prepared from a cell line overexpressing the off-target receptor (e.g., HEK293-hH3R)
-
Radiolabeled ligand specific for the off-target receptor (e.g., [³H]-Nα-methylhistamine for H3R)
-
Unlabeled ligand for non-specific binding determination (e.g., histamine)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates, glass fiber filters, and a cell harvester
-
Scintillation fluid and a scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of your test H4R antagonist in binding buffer. A typical concentration range might span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Binding Buffer
-
Non-Specific Binding (NSB): Cell membranes + Radioligand + a saturating concentration of unlabeled ligand (e.g., 10 µM histamine)
-
Competitive Binding: Cell membranes + Radioligand + varying concentrations of the test H4R antagonist
-
-
Incubation: Add the components to the wells. The radioligand concentration should be approximately equal to its dissociation constant (Kd) for the receptor. Initiate the binding reaction by adding the cell membrane preparation. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Determine IC50: Plot the percentage of specific binding against the log concentration of the test antagonist. Fit the data with a non-linear regression curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
Protocol 2: Assessing Functional Antagonism using a cAMP Assay
This protocol measures the ability of an H4R antagonist to block the histamine-induced inhibition of cAMP production, a hallmark of Gαi-coupled receptor activation.
Materials:
-
Test H4R antagonist
-
A cell line expressing the H4 receptor (e.g., HEK293-hH4R)
-
Forskolin (an adenylyl cyclase activator)
-
Histamine
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture reagents and plates
Procedure:
-
Cell Seeding: Seed the H4R-expressing cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Pre-incubation: Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Add varying concentrations of the test H4R antagonist to the appropriate wells. Incubate for 15-30 minutes.
-
Stimulation: To induce cAMP production, add a fixed concentration of forskolin to all wells. Immediately after, add an agonist challenge of histamine. A typical histamine concentration would be its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal window.
-
Control wells should include:
-
Basal (buffer only)
-
Forskolin only (maximum cAMP signal)
-
Forskolin + Histamine (inhibited signal)
-
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the cAMP levels against the log concentration of the H4R antagonist.
-
Fit the data using a non-linear regression model to determine the IC50 of the antagonist (the concentration that restores the signal halfway back to the "forskolin only" level). This IC50 value represents the functional potency of the antagonist.
-
Mandatory Visualizations
Caption: H4R signaling pathways and points of antagonist intervention.
References
- 1. Antagonism of histamine H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Analysis of multiple histamine H₄ receptor compound classes uncovers Gαi protein- and β-arrestin2-biased ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
- 6. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Off-Targets and Off-Systems for Adverse Drug Reactions via Chemical-Protein Interactome — Clozapine-Induced Agranulocytosis as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 9. The histamine-4 receptor antagonist JNJ7777120 prevents immune abnormalities by inhibiting RORγt/T-bet transcription factor signaling pathways in BTBR T+ Itpr3tf/J mice exposed to gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
Adriforant hydrochloride solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Adriforant hydrochloride. The information is designed to assist researchers in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Published data on the solubility of this compound is limited. However, it has been reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 83.33 mg/mL and in water at 100 mg/mL with the aid of sonication[1]. For a more comprehensive understanding, a solubility profile in various common solvents should be experimentally determined.
Q2: My this compound solution appears cloudy or precipitates upon standing. What should I do?
A2: Cloudiness or precipitation can indicate that the solubility limit has been exceeded or that the compound is unstable in the chosen solvent system. Consider the following troubleshooting steps:
-
Sonication: As indicated for aqueous solutions, sonication can aid in dissolution[1].
-
Gentle Warming: Gently warming the solution may help dissolve the compound. However, be cautious as this could also accelerate degradation.
-
Solvent Change: If precipitation persists, consider using a different solvent or a co-solvent system.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of a hydrochloride salt. Experiment with pH adjustments to find the optimal range for solubility.
Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
A3: Unexpected peaks are often indicative of degradation products or impurities. This suggests that the compound may be unstable under your current experimental or storage conditions. It is crucial to perform forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method[2][3][4][5][6][7].
Q4: How should I properly store this compound to ensure its stability?
Troubleshooting Guides
Solubility Issues
If you are encountering difficulties in dissolving this compound, consult the following table for potential solvents and strategies.
Data Presentation: this compound Solubility Profile
| Solvent | Known Solubility | Recommended Actions & Troubleshooting |
| Water | 100 mg/mL (with ultrasonic)[1] | Use sonication. Adjusting pH may improve solubility. Buffer selection is critical. |
| DMSO | ≥ 83.33 mg/mL[1] | Generally a good solvent for initial stock solutions. |
| Ethanol | Data not available | Often used as a co-solvent with water. |
| Methanol | Data not available | Can be an effective solvent for many hydrochloride salts. |
| Acetonitrile | Data not available | Commonly used in HPLC mobile phases; solubility should be determined. |
| Propylene Glycol | Data not available | A common vehicle for in vivo studies; solubility needs to be assessed. |
| PEG 400 | Data not available | Another common vehicle for formulation; solubility should be determined. |
Note: The solubility in solvents other than water and DMSO needs to be experimentally determined.
Stability Issues & Degradation
To understand the stability of this compound, it is essential to conduct forced degradation studies. These studies help in identifying potential degradation pathways and are crucial for the development of a stability-indicating analytical method[2][3][4][5][6][7].
Experimental Protocols: Forced Degradation Studies
The following are general protocols for forced degradation studies based on ICH guidelines. The conditions should be optimized for this compound to achieve 5-20% degradation.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Methodology: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protect from light for a specified period. At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Methodology: Place the solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified duration. Also, prepare a solution of the compound and expose it to the same thermal stress. Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Methodology: Expose the solid this compound powder and a solution of the compound to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze samples after a defined exposure period.
-
Mandatory Visualization: Hypothetical Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Mandatory Visualization: Hypothetical Signaling Pathway of Degradation
Caption: Potential degradation pathways for this compound.
Analytical Method Development
A robust, stability-indicating HPLC method is required to separate this compound from its potential degradation products.
Experimental Protocols: Template for Stability-Indicating RP-HPLC Method
This is a template method and must be optimized and validated for the specific application.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Tips |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 column is a good starting point for moderately polar compounds. Experiment with different column chemistries if peak shape or resolution is poor. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | A gradient elution (e.g., starting with 95% A and increasing B) is recommended to ensure separation of the main peak from any degradation products. Adjust the pH of the aqueous phase to optimize peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to improve resolution or reduce run time. |
| Detection Wavelength | Determined by UV-Vis Scan | Scan a solution of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax). |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Sample Diluent | Mobile Phase or Water:Acetonitrile (50:50) | The diluent should be chosen to ensure the sample is fully dissolved and compatible with the mobile phase. |
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[3][8][9].
Mandatory Visualization: Logical Relationship for Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. N-Cyclopropyl-N'-piperidin-3-ylMethyl-pyriMidine-4,6-diaMine hydrochloride [chembk.com]
- 2. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ptfarm.pl [ptfarm.pl]
- 6. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. (3'R)-N-(cyclopropylmethyl)-1'-[(2-fluorophenyl)methyl]-4-methyl-5H,7H-spiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidin]-2-amine | C22H27FN4O | CID 97507059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Adriforant Hydrochloride (ZPL-389) Phase 2 Trials: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses frequently asked questions regarding the phase 2 clinical trials of Adriforant hydrochloride (also known as ZPL-389 and PF-03893787). Adriforant is a potent and selective antagonist of the histamine H4 receptor (H4R). While preclinical data in animal models showed promise for treating itch and inflammation, these results did not translate into clinical efficacy in human trials.
Frequently Asked Questions (FAQs)
Q1: For which indications did this compound fail in phase 2 trials?
Contrary to some inquiries, there is no publicly available evidence to suggest that this compound entered phase 2 clinical trials for narcolepsy or schizophrenia. The primary indication for which Adriforant underwent phase 2 evaluation and ultimately failed was moderate to severe atopic dermatitis (also known as eczema).[1][2]
Q2: What was the primary reason for the termination of the this compound phase 2 trials in atopic dermatitis?
The phase 2 clinical trials for Adriforant in atopic dermatitis were terminated early due to a lack of efficacy .[1][2][3] Initial trial results indicated that the treatment did not show a meaningful effect in participants with moderate to severe atopic dermatitis when compared to placebo.[1][2] After 16 weeks of treatment, the reduction in the extent and severity of eczema symptoms was similar across all treatment groups, including the placebo group.[1]
Q3: What was the proposed mechanism of action for this compound in atopic dermatitis?
Adriforant is a selective antagonist of the histamine H4 receptor (H4R).[1] Histamine, a key mediator in allergic and inflammatory responses, binds to four different receptors (H1R, H2R, H3R, and H4R). The H4R is primarily found on immune cells such as mast cells, eosinophils, and T-cells. By blocking the H4R, Adriforant was expected to inhibit the signaling pathways that lead to inflammation and itching, which are hallmark symptoms of atopic dermatitis.[1]
Q4: Were there any significant safety concerns identified in the phase 2 trials?
While the trials were terminated for lack of efficacy, safety data was collected. In one of the trials, 60% of all participants (175 out of 291) experienced one or more adverse events.[1] However, there was no meaningful difference in the number of adverse events between the Adriforant treatment groups and the placebo group.[2] Serious adverse events occurred in 3% of participants (10 out of 291).[1] Discontinuation of the trial treatment due to adverse events occurred in 12% of participants (35 out of 291), with the most common reasons being worsening of atopic dermatitis, nausea, dizziness, and difficulty breathing.[1]
Troubleshooting Experimental Discrepancies
Issue: Preclinical Efficacy in Murine Models Not Replicated in Human Trials
Researchers may observe a significant anti-inflammatory and anti-pruritic effect of H4R antagonists in mouse models of atopic dermatitis, which was not seen in the human clinical trials of Adriforant.[4] This is a common challenge in drug development.
Possible Explanations:
-
Species-Specific Differences in H4R Pharmacology: The pharmacology of the histamine H4 receptor can differ between species. While Adriforant acts as a competitive antagonist at the murine H4R, subtle differences in receptor structure, signaling, and expression patterns in humans may lead to a different clinical outcome.[4]
-
Complexity of Atopic Dermatitis Pathogenesis: Atopic dermatitis is a multifactorial disease involving a complex interplay of genetic, environmental, and immunological factors. It is possible that targeting the H4R alone is insufficient to produce a clinically meaningful effect in the broader human patient population, even if it is effective in more simplified animal models.[4]
-
Limitations of Preclinical Models: The animal models used, such as the MC903-induced skin inflammation model, may not fully recapitulate the chronic and heterogeneous nature of human atopic dermatitis.[4]
Quantitative Data Summary
The following tables summarize key data from a phase 2 clinical trial of Adriforant in adults with moderate to severe atopic dermatitis.
Table 1: Overview of a Phase 2 Trial (CZPL389A2203)
| Parameter | Value | Reference |
| Indication | Moderate to Severe Atopic Dermatitis | [2] |
| Number of Participants | 291 | [1] |
| Treatment Duration | Approximately 5.5 months (terminated early) | [1] |
| Trial Start Date | November 2018 | [1] |
| Trial End Date | August 2020 | [1] |
| Primary Reason for Termination | Lack of Efficacy | [1][2] |
Table 2: Summary of Adverse Events (CZPL389A2203)
| Adverse Event Category | Percentage of Participants | Number of Participants | Reference |
| Any Adverse Event | 60% | 175 out of 291 | [1] |
| Serious Adverse Events | 3% | 10 out of 291 | [1] |
| Discontinuation due to Adverse Events | 12% | 35 out of 291 | [1] |
Experimental Protocols
Protocol: Phase 2, Randomized, Double-Blind, Placebo-Controlled, Multicenter Dose-Ranging Study (Based on CZPL389A2203)
-
Objective: To assess the efficacy and safety of multiple oral doses of Adriforant (ZPL-389) compared to placebo in patients with moderate to severe atopic dermatitis.
-
Study Design: Participants were randomized to receive one of several doses of Adriforant or a placebo, administered orally once daily for 16 weeks. The study was double-blinded, meaning neither the participants nor the investigators knew who was receiving the active drug or placebo.
-
Inclusion Criteria (General): Adult patients with a diagnosis of moderate to severe atopic dermatitis.
-
Exclusion Criteria (General): Use of other investigational drugs or therapies that could interfere with the study results.
-
Primary Efficacy Endpoint: The primary outcome was measured by the proportion of patients achieving a score of 0 (clear) or 1 (almost clear) on the Investigator's Global Assessment (IGA) scale, with at least a 2-point improvement from their baseline score at week 16.
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.
Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic action of Adriforant.
References
Overcoming limitations of Adriforant hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of Adriforant hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PF-3893787 or ZPL-389) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] Its primary mechanism of action is to block the binding of histamine to the H4R, thereby inhibiting the downstream signaling pathways associated with this receptor. The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and is involved in pro-inflammatory responses.
Q2: What are the known limitations of this compound observed in clinical research?
A significant limitation of this compound is its failure to meet primary efficacy endpoints in a Phase IIb clinical trial for the treatment of moderate to severe atopic dermatitis.[2] This was observed despite promising preclinical data in mouse models where it attenuated itch and skin inflammation.[2][3] This discrepancy highlights a critical challenge in translating preclinical findings from animal models to human clinical efficacy for this compound.
Q3: What are the general solubility characteristics of this compound?
This compound exhibits good solubility in water and dimethyl sulfoxide (DMSO). While specific concentrations can vary based on experimental conditions, researchers should be able to prepare stock solutions at concentrations suitable for most in vitro and in vivo studies. It is always recommended to perform solubility tests in your specific experimental buffers.
Q4: Are there any known stability issues with this compound solutions?
While specific stability data for this compound in various laboratory media is not extensively published, it is good practice to prepare fresh solutions for each experiment or store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Degradation can be a concern for many small molecules in aqueous solutions over time, potentially affecting experimental reproducibility.
Q5: Have any off-target effects been reported for this compound?
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent results in ERK1/2 phosphorylation assays.
-
Potential Cause 1: Cell Health and Passage Number.
-
Troubleshooting Tip: Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
-
Potential Cause 2: Variability in Histamine Stimulation.
-
Troubleshooting Tip: Use a consistent lot and concentration of histamine for stimulation. Prepare fresh histamine solutions for each experiment as it can degrade over time. Ensure the stimulation time is precisely controlled across all wells and plates.
-
-
Potential Cause 3: Edge Effects in Plate-Based Assays.
-
Troubleshooting Tip: To minimize edge effects in 96- or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile water or media to maintain a more uniform temperature and humidity across the plate.
-
-
Potential Cause 4: Antibody Performance.
-
Troubleshooting Tip: Validate the specificity and sensitivity of your primary and secondary antibodies for phosphorylated and total ERK1/2. Run appropriate controls, including positive (e.g., stimulation with a known ERK activator) and negative (unstimulated cells) controls.
-
Issue 2: High background or low signal-to-noise ratio in calcium flux assays.
-
Potential Cause 1: Inadequate Dye Loading or Leakage.
-
Troubleshooting Tip: Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time for your specific cell type. Ensure complete removal of extracellular dye by thorough but gentle washing before recording fluorescence. The use of an organic anion transporter inhibitor, such as probenecid, can help to reduce dye leakage.
-
-
Potential Cause 2: Cell Stress or Damage.
-
Troubleshooting Tip: Handle cells gently during plating and washing to avoid mechanical stress, which can trigger non-specific calcium signals. Ensure all solutions are at the appropriate temperature and pH.
-
-
Potential Cause 3: Autofluorescence.
-
Troubleshooting Tip: Measure the autofluorescence of your cells and the compound itself. If this compound exhibits intrinsic fluorescence at the excitation/emission wavelengths of your calcium indicator, this will need to be subtracted from the experimental signal.
-
In Vivo Models
Issue 3: Lack of efficacy in the MC903-induced atopic dermatitis mouse model.
-
Potential Cause 1: Suboptimal Dosing or Route of Administration.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal concentration of this compound for your specific animal model and experimental endpoint. Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) provides adequate bioavailability to the target tissue.
-
-
Potential Cause 2: Timing of Treatment.
-
Troubleshooting Tip: The therapeutic window for intervention can be critical. Evaluate different treatment initiation times (e.g., prophylactic vs. therapeutic) relative to the induction of inflammation with MC903.
-
-
Potential Cause 3: Model Variability.
-
Troubleshooting Tip: The MC903 model can exhibit variability between different mouse strains and even between individual animals. Ensure you are using a sufficient number of animals per group to achieve statistical power. Carefully standardize the MC903 application procedure to minimize variability.
-
-
Potential Cause 4: Species-Specific Differences in H4R Pharmacology.
-
Troubleshooting Tip: Be aware of potential differences in the affinity and pharmacology of this compound between human and murine H4R. While it has been shown to be a competitive antagonist at the murine H4R, subtle differences could contribute to discrepancies between preclinical and clinical outcomes.[2]
-
Data Presentation
Table 1: this compound - Key In Vitro Parameters (Illustrative)
| Parameter | Value | Cell Line | Assay Type | Notes |
| H4R Binding Affinity (Ki) | ~2.4 nM | Transfected Cells | Radioligand Binding | High affinity for the human H4 receptor. |
| H4R Functional Antagonism (Ki) | ~1.56 nM | Transfected Cells | Functional Assay | Potent functional antagonist at the human H4 receptor. |
| ERK1/2 Phosphorylation Inhibition (IC50) | Data not publicly available | Various | Western Blot / In-Cell Assay | Expected to inhibit histamine-induced ERK1/2 phosphorylation. |
| Calcium Flux Inhibition (IC50) | Data not publicly available | Various | Fluorescent Calcium Assay | Expected to inhibit histamine-induced intracellular calcium mobilization. |
| cAMP Accumulation (IC50) | Data not publicly available | Various | cAMP Assay | Expected to counteract histamine-induced inhibition of cAMP accumulation. |
Table 2: this compound - In Vivo Efficacy in MC903 Mouse Model (Illustrative Data)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Notes |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.35 ± 0.04 | 0.28 ± 0.03 | Reduction in ear swelling indicates anti-inflammatory effect. |
| Inflammatory Cell Infiltration (cells/mm²) | 250 ± 30 | 180 ± 25 | 120 ± 20 | Histological analysis showing reduced immune cell infiltration. |
| IL-4 mRNA Expression (fold change) | 12 ± 2 | 7 ± 1.5 | 4 ± 1 | qPCR analysis of a key Th2 cytokine. |
| IL-13 mRNA Expression (fold change) | 15 ± 2.5 | 9 ± 2 | 5 ± 1.5 | qPCR analysis of a key Th2 cytokine. |
Note: The data presented in this table is illustrative and intended to represent the expected outcomes based on published qualitative descriptions.[2] Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment 1: In Vitro ERK1/2 Phosphorylation Assay
Methodology:
-
Cell Culture: Plate a suitable cell line endogenously expressing H4R (e.g., mast cells) or a cell line stably transfected with H4R (e.g., HEK293-H4R) in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30-60 minutes.
-
Histamine Stimulation: Stimulate the cells with a pre-determined EC80 concentration of histamine for 5-10 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
In-Cell Western/ELISA: Fix and permeabilize cells in the 96-well plate. Incubate with primary antibodies against phospho-ERK1/2 and a normalization protein (e.g., total ERK or a housekeeping protein). Use fluorescently labeled secondary antibodies for detection and quantify the signal using a plate reader.
-
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 or normalization protein signal. Plot the normalized signal against the concentration of this compound to determine the IC50 value.
Key Experiment 2: In Vitro Calcium Flux Assay
Methodology:
-
Cell Culture: Plate H4R-expressing cells in a black-walled, clear-bottom 96-well plate and grow to a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence.
-
Histamine Stimulation: Add a pre-determined EC80 concentration of histamine to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.
Key Experiment 3: In Vivo MC903-Induced Atopic Dermatitis Mouse Model
Methodology:
-
Acclimatization: Acclimatize mice (e.g., BALB/c or C57BL/6) for at least one week before the start of the experiment.
-
Sensitization and Challenge: Topically apply a solution of MC903 (calcipotriol) or vehicle (e.g., ethanol) to the ear and/or shaved back skin of the mice daily or every other day for a period of 7-14 days to induce an atopic dermatitis-like phenotype.
-
Treatment: Administer this compound or vehicle control via the desired route (e.g., oral gavage) daily, starting before, at the same time as, or after the initiation of MC903 application.
-
Endpoint Measurements:
-
Clinical Scoring: Monitor and score the severity of skin inflammation (e.g., erythema, scaling, excoriation) and ear thickness at regular intervals.
-
Histology: At the end of the study, collect skin and ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration, toluidine blue for mast cells).
-
Gene Expression: Isolate RNA from tissue samples and perform qPCR to analyze the expression of key inflammatory cytokines (e.g., IL-4, IL-13, TSLP).
-
Serum IgE: Collect blood samples to measure the levels of total and/or allergen-specific IgE.
-
-
Data Analysis: Compare the measured endpoints between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
Visualizations
Caption: Downstream signaling of the Histamine H4 Receptor.
Caption: Workflow for an ERK1/2 phosphorylation assay.
Caption: A logical approach to troubleshooting in vitro assays.
References
- 1. Adriforant - Novartis - AdisInsight [adisinsight.springer.com]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor cell growth inhibition and extracellular signal-regulated kinase (ERK) phosphorylation by novel K vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
Adriforant hydrochloride species-specific differences in activity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the species-specific differences in the activity of adriforant hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant anti-inflammatory and anti-pruritic effects of adriforant in our mouse models of atopic dermatitis, but we are aware of its clinical trial outcomes. What is the primary species-specific difference observed with adriforant?
A1: This is a critical and expected observation. This compound has demonstrated a significant species-specific difference in its efficacy. Preclinical studies in mice have shown that adriforant is a functional antagonist of the histamine H4 receptor (H4R) and effectively attenuates itch and skin inflammation.[1][2] However, a Phase 2b clinical trial in human patients with moderate to severe atopic dermatitis was terminated early as the treatment did not show a meaningful reduction in the extent and severity of eczema symptoms.[3] This discrepancy between preclinical efficacy in mice and the lack of efficacy in humans is the most crucial species-specific difference to be aware of during your research.
Q2: What is the established mechanism of action for adriforant, and does it differ between species?
A2: Adriforant is an antagonist of the histamine H4 receptor (H4R).[3] In murine models, it acts as a competitive antagonist of the H4R.[1][2] This antagonism blocks histamine-induced downstream signaling, such as ERK phosphorylation and calcium flux in neurons, leading to reduced inflammation and itch.[1][2] While the fundamental mechanism as an H4R antagonist is believed to be the same in humans, the lack of clinical efficacy suggests that the therapeutic relevance of H4R antagonism alone may be insufficient to address the complex pathology of human atopic dermatitis.[1]
Q3: We have encountered some older literature suggesting adriforant may act as a partial agonist. Can you clarify this?
A3: This is an important point that caused some confusion in the early preclinical evaluation of adriforant. Some initial experiments using transfected cell lines expressing H4R from several species suggested that adriforant exhibited partial agonism. However, this effect was not observed in human cells.[1][2] In primary murine cells and in vivo mouse models, adriforant behaves as a functional antagonist.[1][2] It is crucial to use appropriate cellular systems to avoid misleading pharmacological characterizations.
Q4: Are there known differences in the pharmacokinetics of adriforant between mice and humans?
A4: While specific, publicly available, head-to-head comparative pharmacokinetic data for adriforant in mice and humans is limited, it is a standard expectation in drug development that pharmacokinetic profiles (including Cmax, AUC, and half-life) will differ between species. These differences can be attributed to variations in drug absorption, distribution, metabolism, and excretion (ADME) processes. When designing and interpreting your experiments, it is essential to consider that the dose administered to mice to achieve a therapeutic effect may not directly translate to an equivalent efficacious dose in humans due to these pharmacokinetic differences.
Troubleshooting Guide
Issue 1: Inconsistent results in our in vitro H4R functional assays.
-
Possible Cause: You may be using a transfected cell line where adriforant exhibits partial agonism, as has been reported for some non-human H4R-expressing cell lines.[1][2]
-
Troubleshooting Steps:
-
Verify your cell system: If possible, switch to primary cells (e.g., bone marrow-derived mast cells for murine studies) or a human-derived cell line that endogenously expresses H4R to ensure the observed pharmacology is relevant.[1][2]
-
Comprehensive pharmacological profiling: Characterize adriforant not only as an antagonist but also test for any potential agonist activity in your specific assay system.
-
Control compounds: Include well-characterized H4R antagonists and agonists as controls to validate your assay's performance.
-
Issue 2: Difficulty replicating the anti-inflammatory effects of adriforant in our mouse model.
-
Possible Cause: The experimental protocol for the atopic dermatitis model may not be optimized.
-
Troubleshooting Steps:
-
Review your model: The MC903-induced atopic dermatitis model is a commonly used and effective model for evaluating H4R antagonists.[1][2] Ensure your protocol aligns with established methods (see "Experimental Protocols" section below).
-
Dosing and formulation: Verify the dose, route of administration, and formulation of adriforant. Ensure the compound is adequately dissolved or suspended and administered consistently.
-
Timing of administration: The timing of drug administration relative to disease induction and progression is critical. Consider prophylactic versus therapeutic dosing regimens.
-
Endpoint analysis: Ensure your methods for assessing inflammation (e.g., ear thickness measurements, histological analysis, cytokine profiling) are sensitive and reproducible.
-
Data Presentation
Due to the limited availability of direct comparative quantitative data in the public domain for adriforant, the following tables provide a qualitative summary of the known species-specific differences.
Table 1: Adriforant Pharmacodynamic Profile
| Parameter | Mouse | Human | Other Species (in vitro) |
| Receptor Activity | Competitive Antagonist | Antagonist | Partial Agonism observed in some transfected cell lines |
| In Vivo Efficacy (Atopic Dermatitis) | Effective in reducing itch and inflammation | Not clinically effective | Not Applicable |
Table 2: Adriforant Pharmacokinetic Profile (Qualitative)
| Parameter | Mouse | Human |
| Absorption | Orally bioavailable | Orally bioavailable |
| Distribution | Assumed to distribute to skin and relevant tissues | Assumed to distribute to skin and relevant tissues |
| Metabolism | Expected hepatic metabolism | Expected hepatic metabolism |
| Excretion | Details not publicly available | Details not publicly available |
| Half-life | Details not publicly available | Details not publicly available |
Experimental Protocols
1. MC903-Induced Atopic Dermatitis Mouse Model
This protocol is based on established methods for inducing atopic dermatitis-like inflammation in mice.
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Reagents:
-
MC903 (Calcipotriol) solution in ethanol.
-
This compound formulated for oral gavage or other desired route of administration.
-
Vehicle control for adriforant.
-
-
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Disease Induction: Topically apply a solution of MC903 (e.g., 2 nmol in 20 µL of ethanol) to the ear of each mouse daily for a specified period (e.g., 14 days).
-
Treatment: Administer adriforant or vehicle control to the mice at the desired dose and schedule (e.g., daily oral gavage) starting before, at the same time as, or after disease induction.
-
Endpoint Measurement:
-
Ear Thickness: Measure ear thickness daily or on specified days using a digital caliper.
-
Histology: At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining for epidermal thickness and cellular infiltration).
-
Pruritus Assessment: Monitor and quantify scratching behavior.
-
Immunological Analysis: Analyze draining lymph nodes or spleen for changes in immune cell populations (e.g., by flow cytometry) or measure cytokine levels in tissue homogenates.
-
-
2. ERK Phosphorylation Assay in Mast Cells
-
Cell Culture: Use bone marrow-derived mast cells (BMMCs) from mice.
-
Procedure:
-
Cell Stimulation: Starve BMMCs of serum for a few hours before the experiment.
-
Pre-treatment: Incubate the cells with varying concentrations of adriforant or vehicle for a specified time (e.g., 30 minutes).
-
Agonist Challenge: Stimulate the cells with histamine at a concentration known to induce a robust ERK phosphorylation response (e.g., EC80).
-
Lysis and Detection: Lyse the cells at the peak of the ERK phosphorylation response (typically 5-10 minutes post-stimulation). Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using a suitable method such as Western blotting or a plate-based immunoassay (e.g., ELISA, HTRF).
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal and determine the inhibitory concentration 50 (IC50) of adriforant.
-
3. Calcium Flux Assay in Neurons
-
Cell Culture: Use primary dorsal root ganglion (DRG) neurons isolated from mice.
-
Procedure:
-
Dye Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity before adding any compounds.
-
Pre-treatment: Add varying concentrations of adriforant or vehicle to the cells and incubate for a short period.
-
Agonist Challenge: Add histamine to the cells and record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence response and calculate the IC50 of adriforant for the inhibition of the histamine-induced calcium flux.
-
Visualizations
Caption: Adriforant Signaling Pathway
Caption: MC903 Experimental Workflow
Caption: In Vitro Troubleshooting Logic
References
Technical Support Center: Interpreting Negative Results with Adriforant Hydrochloride
Welcome to the technical support center for Adriforant hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting unexpected or negative results during experiments with this selective histamine H4 receptor (H4R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ZPL-389 or PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R). Its primary mechanism of action is to block the binding of histamine to H4R, thereby inhibiting downstream signaling pathways associated with inflammation and pruritus (itching).
Q2: this compound showed promising results in preclinical models but did not meet efficacy endpoints in a Phase 2b clinical trial for atopic dermatitis. Why the discrepancy?
The translational failure of this compound from promising preclinical findings to clinical efficacy in atopic dermatitis (AD) is a critical point of consideration.[1] Several factors likely contribute to this discrepancy:
-
Species-Specific Pharmacology: There are significant pharmacological differences in the histamine H4 receptor between humans and rodents. The affinity of histamine for the human H4R is substantially higher than for the mouse or rat receptor.[2] This can lead to variations in the potency and efficacy of antagonists like Adriforant between species.
-
Complexity of Atopic Dermatitis: Human atopic dermatitis is a multifactorial and heterogeneous disease with a complex interplay of genetic, immunological, and environmental factors.[3] Preclinical mouse models, while useful, may not fully recapitulate the complexity of the human disease.[4][5][6][7] For instance, the specific inflammatory pathways driving AD in a subset of human patients may be less dependent on H4R signaling than what is observed in simplified animal models.
-
Limitations of Animal Models: Mouse models of atopic dermatitis often mimic acute inflammatory or allergic contact dermatitis conditions rather than the chronic and complex nature of human AD.[4][5] This can lead to an overestimation of the therapeutic potential of a drug targeting a single pathway.
Q3: What are the expected outcomes of this compound treatment in preclinical in vitro and in vivo models?
In preclinical studies, this compound has demonstrated efficacy in various models:
-
In Vitro:
-
In Vivo (Mouse Models):
Troubleshooting Guide for Negative or Unexpected Results
Encountering negative or inconsistent results is a common challenge in research. This guide provides a structured approach to troubleshooting your experiments with this compound.
dot
Caption: A stepwise workflow for troubleshooting negative experimental results with this compound.
Detailed Troubleshooting Steps
1. Reagent and Compound Integrity
-
This compound:
-
Purity and Stability: Ensure the compound's purity and stability. Degradation can lead to a loss of activity.
-
Stock Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Concentration Verification: If possible, verify the concentration of your stock solution.
-
-
Agonist (e.g., Histamine):
-
Freshness: Use freshly prepared agonist solutions for each experiment, as histamine can be unstable.
-
Concentration: Ensure you are using an appropriate concentration of the agonist to stimulate the receptor. For antagonism assays, using an agonist concentration around the EC80 is recommended to provide a sufficient window for observing inhibition.
-
-
Cell Culture and Tissues:
-
Cell Line Authentication: Verify the identity of your cell line.
-
Passage Number: Use cells at a low passage number, as high passage numbers can lead to altered receptor expression and signaling.
-
Cell Health: Ensure cells are healthy and not overgrown.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can affect cellular responses.
-
2. Experimental Protocol Review
-
Incubation Times:
-
Pre-incubation with Adriforant: For competitive antagonists, pre-incubating the cells with Adriforant before adding the agonist is crucial to allow the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes.
-
Agonist Stimulation Time: Optimize the duration of agonist stimulation to capture the peak of the signaling response.
-
-
Concentrations:
-
Dose-Response Curve: If you are only testing a single concentration of Adriforant and not seeing an effect, perform a full dose-response curve to determine the IC50.
-
Schild Analysis: For competitive antagonists, a rightward shift in the agonist dose-response curve should be observed in the presence of increasing concentrations of Adriforant.
-
-
Controls:
-
Vehicle Control: Ensure that the solvent used for Adriforant and the agonist (e.g., DMSO) does not affect the assay at the final concentration used.
-
Positive Control: Use a known H4R antagonist to confirm that your assay system is capable of detecting antagonism.
-
3. Assay System Validation
-
Receptor Expression: Confirm the expression of the histamine H4 receptor in your cell line or tissue of interest using techniques like qPCR or Western blotting. Low or absent receptor expression is a common reason for a lack of response.
-
Assay Window: Ensure your assay has a sufficient signal-to-noise ratio. A small signal window can make it difficult to detect antagonism.
-
Assay Type:
-
Binding vs. Functional Assays: A binding assay will determine if Adriforant can displace a ligand from the receptor, while a functional assay (e.g., cAMP, calcium flux, ERK phosphorylation) measures the downstream consequences of receptor binding. A lack of functional response does not necessarily mean the compound is not binding.
-
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies of this compound.
| Parameter | Species/System | Value | Reference |
| Histamine H4 Receptor Binding Affinity (Kd) | Human | ~5 nM | [2] |
| Mouse | ~42 nM | [2] | |
| Rat | ~136 nM | [2] | |
| Clinical Trial Outcome (Atopic Dermatitis) | Human (Phase 2b) | Did not meet primary efficacy endpoints |
Experimental Protocols
1. ERK Phosphorylation Assay (Western Blot)
This protocol is adapted from standard methods for measuring GPCR-mediated ERK phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 expressing H4R, or bone marrow-derived mast cells) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve them overnight to reduce basal ERK phosphorylation.
-
Pre-incubate cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate cells with histamine (at its EC80 concentration) for 5-10 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
dot
Caption: Signaling pathway showing Adriforant's role in blocking histamine-induced ERK phosphorylation.
2. Calcium Flux Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization.
-
Cell Preparation:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Inject varying concentrations of this compound and incubate for 15-30 minutes.
-
Inject histamine and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline after agonist addition.
-
Plot the dose-response curve for histamine in the presence and absence of Adriforant to determine the IC50.
-
3. In Vivo Mouse Model of MC903-Induced Skin Inflammation
This model is commonly used to induce atopic dermatitis-like inflammation.
-
Animal Model:
-
Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Apply MC903 (calcipotriol) topically to the mouse ear daily for a specified period (e.g., 7-14 days) to induce inflammation.
-
-
Treatment:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose(s) starting before or during the MC903 application.
-
-
Endpoints:
-
Measure ear thickness daily as an indicator of inflammation.
-
At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining for immune cell infiltration) and gene expression analysis (e.g., qPCR for inflammatory cytokines).
-
4. In Vivo Mouse Model of Histamine-Induced Pruritus
This model assesses the anti-itch properties of a compound.
-
Animal Model:
-
Habituate mice to the observation chambers.
-
Administer this compound at the desired dose(s) and route.
-
-
Pruritus Induction:
-
After a pre-treatment period, inject histamine intradermally into the rostral back or nape of the neck.
-
-
Behavioral Observation:
-
Immediately after histamine injection, record the number of scratching bouts over a defined period (e.g., 30-60 minutes).
-
This technical support center provides a starting point for understanding and troubleshooting experiments with this compound. Given the complexities of H4R pharmacology and the diseases it is intended to treat, a careful and systematic approach to experimental design and data interpretation is essential.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of human, mouse, rat, and guinea pig histamine H4 receptors reveals substantial pharmacological species variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of atopic dermatitis: a critical reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models of atopic dermatitis: a critical reappraisal | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Adriforant Technical Support Center: Investigating Preclinical vs. Clinical Discrepancies
Welcome to the Adriforant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the preclinical and clinical data for Adriforant (ZPL-389), a histamine H4 receptor (H4R) antagonist. Here you will find troubleshooting guides and frequently asked questions to help understand the potential reasons for the observed discrepancies between its promising preclinical efficacy and its clinical trial outcomes in atopic dermatitis (AD).
Troubleshooting Guide: Preclinical vs. Clinical Discrepancy of Adriforant
This guide addresses common questions that may arise when interpreting the preclinical and clinical data for Adriforant.
Q1: My preclinical in vivo model showed significant efficacy with Adriforant, but the clinical trials in atopic dermatitis failed. What are the potential reasons for this discrepancy?
A1: This is a critical challenge in drug development. For Adriforant, several factors could contribute to the disconnect between successful preclinical findings in mouse models of atopic dermatitis and the lack of efficacy observed in human clinical trials. Here are some key areas to investigate:
-
Species-Specific Differences in H4R Pharmacology: While Adriforant is a competitive antagonist of the murine H4 receptor, there may be subtle but significant differences in the pharmacology, signaling, or desensitization of the human H4 receptor that were not fully recapitulated in preclinical models.[1]
-
Complexity of Human Atopic Dermatitis: Atopic dermatitis in humans is a highly heterogeneous disease with a complex pathophysiology involving genetic predisposition, environmental factors, and a multifaceted immune response.[1] Preclinical models, such as the MC903-induced inflammation model, may only represent a subset of these pathological pathways. It is possible that antagonizing the H4 receptor alone is insufficient to produce a clinically meaningful effect in the broader human AD population.[1]
-
Limitations of the Preclinical Model: The MC903-induced mouse model is an acute model of skin inflammation. While it is useful for studying certain aspects of AD-like inflammation, it does not fully replicate the chronic nature and the complex interplay of immune cells seen in human atopic dermatitis.
-
Off-Target Effects: While Adriforant is a selective H4R antagonist, the possibility of unforeseen off-target effects in humans that could counteract its therapeutic potential cannot be entirely ruled out without further investigation.
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Mismatch: There could be differences in the metabolism, distribution, and target engagement of Adriforant between mice and humans, leading to suboptimal exposure at the site of action in the clinical setting.
Frequently Asked Questions (FAQs)
Q2: What were the key findings from the preclinical studies of Adriforant?
A2: Preclinical studies, particularly in the MC903-induced mouse model of atopic dermatitis, demonstrated that Adriforant had a positive effect on reducing itch and skin inflammation.[1] It was shown to be a functional antagonist of the murine histamine H4 receptor.[1]
Q3: What were the outcomes of the Adriforant clinical trials in atopic dermatitis?
A3: Adriforant (ZPL-389) underwent Phase 2 clinical development for moderate to severe atopic dermatitis. An initial Phase 2a study showed promising results, with a statistically significant reduction in the Eczema Area and Severity Index (EASI) score compared to placebo.[2] However, a subsequent larger Phase 2b trial (NCT03517566) and its extension study were terminated early due to a lack of efficacy.[3][4] The Phase 2b trial did not find a meaningful reduction in the signs and symptoms of eczema in patients treated with Adriforant compared to placebo.[4]
Data Presentation
Table 1: Summary of Adriforant Preclinical Efficacy in a Mouse Model of Atopic Dermatitis
| Parameter | Model | Key Findings | Citation |
| Inflammation | MC903-induced skin inflammation | Ameliorated inflammation | [1] |
| Itch | Histamine-induced itch response | Reduced acute itch response | [1] |
| Mechanism | Primary murine cells | Competitive antagonist of murine H4R, antagonized histamine-induced ERK phosphorylation, normalized histamine-induced transcriptional changes in mast cells, and reduced histamine-dependent Ca2+ flux in neurons. | [1] |
Table 2: Summary of Adriforant Clinical Trial Results in Atopic Dermatitis
| Study Phase | Primary Endpoint | Adriforant (30mg) Result | Placebo Result | p-value | Citation |
| Phase 2a | EASI Score Reduction at 8 weeks | 50% | 27% | 0.01 | [2] |
| SCORAD Reduction at 8 weeks | 43% | 26% | 0.004 | [2] | |
| Phase 2b (NCT03517566) | IGA Response at Week 16 | Not reported (Trial terminated for lack of efficacy) | Not reported | N/A | [3][4] |
| Percent Change in EASI Score at Week 16 | No meaningful reduction reported | No meaningful reduction reported | N/A | [4] |
Experimental Protocols
Preclinical: MC903-Induced Atopic Dermatitis Mouse Model
This protocol is a generalized representation based on commonly used methods.
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Induction of Inflammation:
-
A solution of MC903 (calcipotriol), a vitamin D3 analog, in ethanol is prepared.
-
A standard dose (e.g., 2 nmol in 20 µL of ethanol) is topically applied to the ear of each mouse daily for a specified period (e.g., 14 days).
-
-
Treatment:
-
Adriforant is administered orally at a predetermined dose and schedule.
-
A vehicle control group receives the vehicle without the active compound.
-
-
Assessment of Efficacy:
-
Ear Thickness: Measured daily using a digital caliper as an indicator of inflammation.
-
Histological Analysis: Ear tissue is collected at the end of the study for sectioning and staining (e.g., H&E) to assess cellular infiltration and epidermal thickening.
-
Cytokine Analysis: Ear tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TSLP) by ELISA or qPCR.
-
Itch Assessment: Scratching behavior is observed and quantified for a defined period after histamine injection.
-
Clinical: Phase 2b Study (NCT03517566) Design
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 5-arm study.[3]
-
Patient Population: Adults with moderate to severe atopic dermatitis.[3]
-
Treatment Arms:
-
Primary Endpoint:
-
Investigator's Global Assessment (IGA) Response at Week 16: Defined as an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.[3]
-
-
Secondary Endpoints:
Visualizations
Figure 1. Logical relationship illustrating the discrepancy between preclinical success and clinical failure of Adriforant and potential contributing factors.
Figure 2. A simplified workflow for a typical preclinical study of Adriforant in an MC903-induced atopic dermatitis mouse model.
Figure 3. A diagram of the histamine H4 receptor signaling pathway and the antagonistic action of Adriforant.
References
- 1. Optimization of MC903-induced Atopic Dermatitis Mouse Model : Focusing on Reducing the Induction Period and Adverse Effects -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. novctrd.com [novctrd.com]
- 4. novctrd.com [novctrd.com]
Validation & Comparative
A Comparative Guide to Adriforant Hydrochloride and Other Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a significant target in drug discovery, primarily for its role in modulating immune responses and inflammation. Antagonists of this receptor are being investigated for a range of conditions, including atopic dermatitis, pruritus, and rheumatoid arthritis. This guide provides a comparative analysis of adriforant hydrochloride (formerly PF-03893787 or ZPL-389) and other notable H4R antagonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of H4R Antagonists
The following table summarizes the binding affinities and functional activities of this compound and other selected H4R antagonists. This data provides a quantitative basis for comparing their potency and selectivity.
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| Adriforant | Human H4R | Radioligand Binding ([³H]-histamine displacement) | Human | 2.4 | - | [1] |
| Human H4R | Functional (cAMP production) | Human | 1.56 | - | [1] | |
| Human H4R | Functional ([³⁵S]GTPγS binding) | Human | - | 53.7 | [1] | |
| Human Eosinophils | Functional (Actin polymerization) | Human | - | 1.3 | [1] | |
| Human Eosinophils | Functional (Shape change) | Human | - | 0.65 | [1] | |
| JNJ7777120 | Human H4R | Radioligand Binding | Human | 4.5 | - | [2] |
| Human H4R | Functional (Chemotaxis) | Mouse | - | 10 (μM) | [2] | |
| JNJ-39758979 | Human H4R | Radioligand Binding | Human | 12.5 | - | [3] |
| Toreforant | Human H4R | Radioligand Binding | Human | 8.4 | - | [4] |
| Human Polymorphonuclear Leukocytes | Functional (Shape change) | Human | - | 296 (at 100 nM histamine) | [5] |
H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, it initiates a signaling cascade that modulates various cellular functions, particularly in immune cells. H4R antagonists competitively block the binding of histamine to the receptor, thereby inhibiting these downstream effects. The signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. Additionally, H4R activation can trigger the β-arrestin pathway and the mitogen-activated protein kinase (MAPK) cascade, including ERK, p38, and JNK.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize H4R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H4 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the H4 receptor by a non-labeled antagonist.
Materials:
-
Cell membranes expressing the human H4 receptor (e.g., from HEK293 cells).
-
Radioligand (e.g., [³H]-histamine).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H4R in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[9]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach binding equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[9]
ERK Phosphorylation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the H4R signaling pathway.
Objective: To quantify the inhibitory effect of an H4R antagonist on agonist-induced ERK phosphorylation.
Materials:
-
Cells expressing the H4 receptor (e.g., HEK293 or bone marrow-derived mast cells).[10][11]
-
H4R agonist (e.g., histamine).
-
Test antagonist (e.g., this compound).
-
Cell lysis buffer.
-
Antibodies specific for total ERK and phosphorylated ERK (p-ERK).
-
Detection system (e.g., Western blot or plate-based immunoassay like AlphaScreen).[12]
Procedure:
-
Cell Culture and Starvation: Culture cells to an appropriate confluency and then serum-starve them to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 1-2 hours).[12]
-
Agonist Stimulation: Add the H4R agonist at a concentration known to elicit a submaximal response (e.g., EC80) and incubate for a short period (e.g., 15 minutes) at room temperature.[12]
-
Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular proteins.
-
Detection of p-ERK: Quantify the levels of total ERK and p-ERK in the cell lysates using a suitable detection method.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
In Vivo and Clinical Perspectives
Preclinical studies in animal models have demonstrated the anti-inflammatory and anti-pruritic effects of various H4R antagonists. For instance, adriforant has been shown to reduce histamine-induced itch and ameliorate inflammation in a mouse model of atopic dermatitis.[10][11] JNJ7777120 has also shown efficacy in reducing neutrophil infiltration in a mouse peritonitis model.[13]
In the clinical setting, adriforant demonstrated a significant reduction in the severity of skin lesions in patients with atopic dermatitis in a Phase IIa trial, although it did not meet its primary endpoint for pruritus reduction.[14][15] Other H4R antagonists, such as JNJ-39758979 and toreforant, have also been evaluated in clinical trials for atopic dermatitis, rheumatoid arthritis, and psoriasis, with varying degrees of success.[16] The development of some of these compounds has been discontinued due to issues such as off-target effects or lack of efficacy.[14][16]
Conclusion
This compound is a potent and selective H4R antagonist with demonstrated preclinical efficacy in models of itch and inflammation. While it has shown promise in clinical trials for atopic dermatitis, its overall clinical utility, like that of other H4R antagonists, is still under investigation. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of H4R pharmacology and drug development. Further research is warranted to fully elucidate the therapeutic potential of targeting the H4 receptor for inflammatory and immune-mediated diseases.
References
- 1. adriforant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Toreforant | CAS#:952494-46-1 | Chemsrc [chemsrc.com]
- 5. remedypublications.com [remedypublications.com]
- 6. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Adriforant Hydrochloride and JNJ-39758979: Two Histamine H4 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adriforant hydrochloride and JNJ-39758979, two selective antagonists of the histamine H4 receptor (H4R). This document summarizes their performance based on available preclinical and clinical data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
The histamine H4 receptor is a key player in inflammatory processes, making it an attractive target for the development of therapeutics for a range of disorders, including atopic dermatitis and allergic asthma. Both this compound (also known as ZPL-389 and PF-03893787) and JNJ-39758979 emerged as potent and selective H4R antagonists, though their clinical development trajectories have diverged significantly.
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for this compound and JNJ-39758979, facilitating a direct comparison of their biochemical and pharmacokinetic properties.
Table 1: In Vitro Pharmacology
| Parameter | This compound | JNJ-39758979 |
| Binding Affinity (Ki) for human H4R | 2.4 nM[1] | 12.5 ± 2.6 nM[2] |
| Functional Antagonism (IC50) | Eosinophil Shape Change: 0.65 nM[1] | Not explicitly reported |
| CD11b Expression: 4.9 nM[1] | ||
| Actin Polymerization: 1.3 nM[1] | ||
| Selectivity | Selective H4R antagonist[3] | >80-fold selectivity over other histamine receptors[2] |
Table 2: Preclinical Pharmacokinetics
| Species | Parameter | This compound | JNJ-39758979 |
| Rat | Half-life (T½) | 7 hours (oral)[1] | Not explicitly reported |
| Bioavailability (F) | 62% (oral)[1] | Not explicitly reported | |
| Dog | Half-life (T½) | 24 hours (oral)[1] | Not explicitly reported |
| Bioavailability (F) | 39% (oral)[1] | Not explicitly reported |
Table 3: Human Pharmacokinetics
| Parameter | This compound | JNJ-39758979 |
| Plasma Half-life (T½) | Not explicitly reported | 124-157 hours[2] |
Clinical Development and Outcomes
This compound showed initial promise in a Phase 2a clinical trial for atopic dermatitis.[4] However, a subsequent Phase 2b trial did not meet its primary efficacy endpoints, leading to the termination of its development for this indication.[5][6]
JNJ-39758979 demonstrated efficacy in preclinical models of asthma and dermatitis and showed positive results in a Phase 1 trial for histamine-induced pruritus.[2] However, its clinical development was halted due to the occurrence of agranulocytosis, a serious adverse event characterized by a severe drop in white blood cells, in a Phase 2a study in patients with atopic dermatitis.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches relevant to the study of these compounds, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard techniques used in the field.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for its target receptor.
-
Membrane Preparation: Membranes from cells recombinantly expressing the human histamine H4 receptor are prepared through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-histamine) at a fixed concentration and varying concentrations of the unlabeled test compound (Adriforant or JNJ-39758979).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes. The filters are then washed to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay assesses the ability of a compound to antagonize histamine-induced cellular responses in eosinophils.
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Compound Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of the test compound (Adriforant or JNJ-39758979).
-
Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine to induce a shape change from a round to a polarized morphology.
-
Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter of the cells using a flow cytometer.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the histamine-induced shape change, is calculated.
ERK Phosphorylation Assay
This assay measures the modulation of intracellular signaling pathways, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
-
Cell Culture and Starvation: Cells expressing the H4 receptor (e.g., bone marrow-derived mast cells) are cultured and then serum-starved to reduce basal ERK phosphorylation.[7]
-
Compound Treatment: The cells are pre-treated with the antagonist followed by stimulation with histamine.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies, typically via Western blotting or a quantitative ELISA-based method.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation and the inhibitory effect of the antagonist.
Intracellular Calcium Flux Assay
This assay is used to measure the effect of compounds on the mobilization of intracellular calcium, a key second messenger in H4R signaling.
-
Cell Preparation and Dye Loading: H4R-expressing cells, such as neurons, are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[7]
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.
-
Compound Addition and Stimulation: The antagonist is added to the cells, followed by the addition of histamine to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity over time is recorded, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is quantified to determine the extent of calcium mobilization and the inhibitory effect of the antagonist.
Conclusion
Both this compound and JNJ-39758979 are potent and selective antagonists of the histamine H4 receptor. While both showed promise in preclinical models, their clinical development was ultimately halted due to a lack of efficacy in the case of Adriforant and a serious adverse event for JNJ-39758979. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of H4R-targeted drug discovery, providing valuable insights for the development of future therapeutics.
References
- 1. Adriforant | PF-3893787 | ZPL-3893797 | H4 antagonist | TargetMol [targetmol.com]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adriforant - Novartis - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novctrd.com [novctrd.com]
- 7. researchgate.net [researchgate.net]
Validating the Antagonist Activity of Adriforant Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adriforant hydrochloride's performance against other prominent histamine H4 receptor (H4R) antagonists. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of H4 Receptor Antagonists
This compound is a competitive antagonist of the histamine H4 receptor, a key player in inflammatory and immune responses.[1] To objectively evaluate its antagonist activity, it is essential to compare its pharmacological parameters with those of other well-characterized H4R antagonists, such as JNJ7777120 and Toreforant.[2][3]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its comparators. Lower values indicate higher potency.
| Compound | Receptor Target | Ki (nM) | IC50 (nM) | Key Characteristics |
| This compound | Human H4R | 2.4[4] | 1.16 (actin polymerization)[4] | Functional antagonist, investigated for atopic dermatitis.[1][5] |
| Functional Ki: 1.56[4] | ||||
| JNJ7777120 | Human H4R | 4.5[6][7][8] | 4.5[7] | Potent and selective H4R antagonist, widely used as a research tool.[3] |
| Toreforant | Human H4R | 8.4 ± 2.2[2][9] | - | Selective H4R antagonist tested in clinical trials for rheumatoid arthritis and psoriasis.[2][10] |
Experimental Protocols for Antagonist Validation
Validating the antagonist activity of a compound like this compound involves a series of in vitro assays to determine its binding affinity and functional inhibition of the H4 receptor.
Radioligand Binding Assay
This assay quantifies the affinity of the antagonist for the H4 receptor by measuring its ability to displace a radiolabeled ligand.
Principle: Cell membranes expressing the H4 receptor are incubated with a fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-Histamine) and varying concentrations of the unlabeled antagonist (e.g., Adriforant). The amount of radioligand displaced by the antagonist is measured, and the Ki value is calculated.
Generalized Protocol:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human H4 receptor in a suitable buffer and centrifuge to pellet the cell membranes.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of [³H]-Histamine, and a serial dilution of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an H4 receptor agonist.
Principle: H4 receptor activation by an agonist (e.g., histamine) leads to the activation of phospholipase C (PLC) and the subsequent release of calcium from intracellular stores. An antagonist will inhibit this response.
Generalized Protocol:
-
Cell Culture: Plate HEK293 cells expressing the H4 receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an H4R agonist (e.g., histamine) to each well to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
ERK Phosphorylation Assay
This assay assesses the antagonist's ability to block the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event of H4 receptor activation.
Principle: H4R activation can trigger the MAPK/ERK signaling pathway. An antagonist will prevent the agonist-induced phosphorylation of ERK.
Generalized Protocol:
-
Cell Culture and Starvation: Culture cells expressing the H4 receptor to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Antagonist and Agonist Treatment: Pre-treat the cells with different concentrations of this compound, followed by stimulation with an H4R agonist.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection of Phospho-ERK: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a sensitive detection method such as:
-
Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK.
-
-
Data Analysis: Quantify the p-ERK/total ERK ratio and determine the IC50 of the antagonist for inhibiting the agonist-induced ERK phosphorylation.
Visualizing Key Processes
Diagrams are provided below to illustrate the H4 receptor signaling pathway and a typical workflow for validating antagonist activity.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 9. remedypublications.com [remedypublications.com]
- 10. researchgate.net [researchgate.net]
Adriforant Hydrochloride: A Comparative Guide to Histamine H4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of adriforant hydrochloride's selectivity for the histamine H4 receptor (H4R) against other histamine receptor subtypes. The performance of adriforant is benchmarked against other well-characterized H4R antagonists, JNJ-7777120 and VUF-6002, with supporting experimental data to offer an objective analysis for research and development applications.
Comparative Selectivity Profile
This compound (also known as PF-3893787 or ZPL-389) is a potent and selective antagonist of the histamine H4 receptor. To contextualize its selectivity, this guide compares its binding affinities with those of other notable H4R antagonists.
Quantitative Comparison of Binding Affinities (Ki in nM)
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) | H4/H1 Selectivity Ratio | H4/H2 Selectivity Ratio | H4/H3 Selectivity Ratio |
| This compound | Data not available | Data not available | 186.21 | 1.2 - 2.4 | - | - | ~78-155 fold |
| JNJ-7777120 | >1000[1] | >1000[1] | >1000[1] | 4.5[1][2][3][4][5][6] | >222 fold | >222 fold | >222 fold |
| VUF-6002 (JNJ-10191584) | Data not available | Data not available | 14100 | 26 | - | - | 542 fold |
Note: A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the respective histamine receptor subtype by the Ki for the H4 receptor. "Data not available" indicates that specific Ki values were not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the experimental context of the data presented, the following diagrams illustrate the canonical signaling pathway of the histamine H4 receptor and a generalized workflow for determining antagonist affinity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. JNJ-7777120 | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JNJ-7777120 | H4R antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Adriforant Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Adriforant hydrochloride (also known as PF-03893787 and ZPL-389) is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2] This guide provides a comparative analysis of Adriforant's interaction with its primary target and explores available data on its cross-reactivity with other receptors. The information is intended to assist researchers and drug development professionals in evaluating the compound's specificity and potential off-target effects.
Quantitative Analysis of Receptor Binding and Functional Activity
This compound has been extensively characterized for its high affinity and antagonist activity at the histamine H4 receptor across multiple species. The following table summarizes key quantitative data from various in vitro studies.
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| Histamine H4 | Human | Radioligand Binding ([³H]-Histamine) | Ki | 21.88 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Histamine H4 | Human | Radioligand Binding ([³H]-JNJ 7777120) | Ki | 12.59 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Histamine H4 | Human | [³⁵S]GTPγS Functional Assay | IC₅₀ | 53.7 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Histamine H4 | Mouse | Radioligand Binding ([³H]-Histamine) | Ki | 20.89 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Histamine H4 | Rat | Radioligand Binding ([³H]-Histamine) | Ki | 54.95 | IUPHAR/BPS Guide to PHARMACOLOGY |
Note: A comprehensive cross-reactivity profile of this compound against a broad panel of other receptors (e.g., other histamine receptor subtypes, aminergic receptors, etc.) is not publicly available in the reviewed literature. Therefore, a detailed comparison of its binding to off-target receptors cannot be provided at this time.
Signaling Pathways
Adriforant, as an antagonist of the H4 receptor, blocks the downstream signaling cascades initiated by histamine. The H4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various cellular functions, including chemotaxis and cytokine release.
Caption: Adriforant blocks histamine-induced H4R activation.
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from radioligand binding assays and functional assays. Below are generalized protocols for these key experimental approaches.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (Adriforant) to displace a radiolabeled ligand from its target receptor (H4R).
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H4 receptor.
-
Incubation: A fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-Histamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of Adriforant.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of Adriforant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for determining receptor binding affinity.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
-
Membrane Preparation: Membranes from cells expressing the H4 receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of histamine (agonist) and varying concentrations of Adriforant in the presence of [³⁵S]GTPγS and GDP.
-
Separation: The G protein-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Detection: The amount of radioactivity on the filters is measured.
-
Data Analysis: The concentration of Adriforant that inhibits 50% of the histamine-stimulated [³⁵S]GTPγS binding (IC₅₀) is determined, providing a measure of its functional antagonist potency.
References
A Comparative Safety Analysis of JNJ-39758979 and Adriforant Hydrochloride: A Focus on Agranulocytosis and Overall Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of two investigational histamine H4 receptor (H4R) antagonists: JNJ-39758979 and Adriforant hydrochloride. The primary focus is on the observed risk of agranulocytosis with JNJ-39758979 and a broader comparison of the overall safety data available for both compounds. This document is intended to inform researchers and drug development professionals by presenting available clinical and preclinical safety findings, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Executive Summary
JNJ-39758979, a potent and selective H4R antagonist, demonstrated a significant safety concern in clinical development due to cases of neutropenia, a form of agranulocytosis. This led to the premature termination of a Phase 2a clinical trial in patients with atopic dermatitis.[1] In contrast, this compound, another H4R antagonist, has completed Phase 2 trials without reports of agranulocytosis, although other adverse events were noted. This guide delves into the available data to provide a structured comparison of these two agents, offering insights for future drug development in this class.
Comparative Safety Data
The following tables summarize the key safety findings from clinical trials of JNJ-39758979 and this compound in patients with atopic dermatitis.
Table 1: Comparison of Key Safety Events in Atopic Dermatitis Clinical Trials
| Safety Endpoint | JNJ-39758979 (Phase 2a) | This compound (Phase 2 & Extension) |
| Agranulocytosis/Neutropenia | 2 serious cases of neutropenia in the 300 mg group, leading to study discontinuation.[1] | No reported cases of agranulocytosis or neutropenia. |
| Serious Adverse Events (SAEs) | 2 cases of neutropenia were the only reported SAEs leading to discontinuation.[1] | Phase 2: 3% of participants experienced SAEs. Extension Study (By Week 16): 6% of participants experienced SAEs.[2] |
| Discontinuation due to Adverse Events | Study was prematurely discontinued due to the neutropenia cases.[1] | Phase 2: 12% of participants discontinued due to AEs. Extension Study (By Week 16): 4% of participants discontinued due to AEs.[2] |
| Common Adverse Events | Comparable to placebo, with the exception of neutropenia.[1] | Phase 2: Most common AEs leading to discontinuation were worsening of atopic dermatitis, nausea, dizziness, and dyspnoea. Extension Study (By Week 16): Most common AEs leading to discontinuation were abdominal pain, fatigue, ovarian cyst, and worsening of atopic dermatitis.[2] |
Table 2: Incidence of Neutropenia in the JNJ-39758979 Phase 2a Atopic Dermatitis Trial
| Treatment Group | Number of Patients | Number of Neutropenia Cases | Incidence Rate |
| JNJ-39758979 300 mg | 29 (estimated) | 2 | ~6.9% |
| JNJ-39758979 100 mg | 30 (estimated) | 0 | 0% |
| Placebo | 29 (estimated) | 0 | 0% |
| The total number of randomized patients was 88 across three arms. The exact number of patients per arm was not specified in the available literature, so the numbers presented are an estimation based on equal distribution.[1] |
Experimental Protocols
While the complete, detailed experimental protocols for the safety assessment of JNJ-39758979 and this compound are not publicly available, this section outlines the standard methodologies typically employed in preclinical and clinical safety evaluations for small molecule drugs.
Preclinical Safety Assessment
Preclinical safety and toxicity studies are fundamental to identifying potential hazards before human exposure. A standard battery of tests for a small molecule like an H4R antagonist would include:
-
Safety Pharmacology: Core battery studies to assess effects on vital functions of the central nervous, cardiovascular, and respiratory systems.
-
General Toxicology: Repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect-level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity.
-
Carcinogenicity: Long-term studies in rodents to evaluate the tumorigenic potential of the compound.
-
Reproductive and Developmental Toxicology: Studies to assess effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Safety Monitoring
In clinical trials, a robust safety monitoring plan is implemented to protect participants. Key components of such a plan include:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection, documentation, and reporting of all AEs and SAEs. Investigators assess the severity and causality of these events.
-
Clinical Laboratory Monitoring: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters to detect any drug-induced changes. For JNJ-39758979, this would have included frequent complete blood counts with differentials to monitor for neutropenia.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs and performance of physical examinations to identify any clinically significant changes.
-
Data Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants.
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
JNJ-39758979 and this compound are both antagonists of the histamine H4 receptor, a G protein-coupled receptor (GPCR). The H4 receptor is primarily coupled to the Gαi/o subunit of the heterotrimeric G protein. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the MAPK/ERK signaling pathway.[3][4]
Caption: Histamine H4 Receptor Signaling Pathway and Point of Antagonism.
Preclinical Safety Assessment Workflow
The following diagram illustrates a typical workflow for the preclinical safety assessment of a novel small molecule drug candidate.
Caption: A Standardized Preclinical Safety Assessment Workflow.
Clinical Trial Safety Monitoring Workflow
This diagram outlines the typical workflow for monitoring and reporting adverse events during a clinical trial.
Caption: A Typical Clinical Trial Safety Monitoring Workflow.
Conclusion
The development of JNJ-39758979 was halted due to a clear and serious safety signal of agranulocytosis (neutropenia), highlighting a significant risk associated with this particular H4R antagonist. This compound, while not associated with this specific hematological toxicity, has its own profile of adverse events that led to discontinuation in a portion of clinical trial participants.
For researchers and drug developers, this comparative analysis underscores the importance of thorough preclinical and clinical safety assessments. The case of JNJ-39758979 serves as a critical reminder that even with a promising mechanism of action, off-target effects or idiosyncratic toxicities can derail a development program. Future research into H4R antagonists should prioritize careful evaluation of hematological parameters and a comprehensive understanding of the structure-toxicity relationships within this chemical class to mitigate the risk of similar adverse events.
References
- 1. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novctrd.com [novctrd.com]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Target Engagement of Adriforant Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Adriforant (hydrochloride), a selective histamine H4 receptor (H4R) antagonist, with other relevant H4R antagonists. The presented data, sourced from publicly available scientific literature, is intended to offer a comparative overview of their target engagement profiles. Adriforant, also known as PF-3893787 and ZPL-3893787, was under development for inflammatory conditions such as atopic dermatitis before its discontinuation.[1][2] Understanding its in vitro characteristics remains valuable for the broader field of H4R-targeted drug discovery.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Upon binding of its endogenous ligand, histamine, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the H4R also initiates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the mobilization of intracellular calcium (Ca2+), which play crucial roles in chemotaxis, cytokine release, and other inflammatory responses. Adriforant acts as a competitive antagonist, blocking histamine from binding to the H4R and thereby inhibiting these downstream signaling events.[3][4]
Experimental Workflow for In Vitro Target Engagement
The validation of H4R antagonist target engagement typically involves a series of in vitro assays to determine binding affinity and functional inhibition of downstream signaling pathways. A generalized workflow is outlined below.
Comparative In Vitro Data
The following table summarizes the available quantitative data for Adriforant and selected comparator H4R antagonists.
| Parameter | Adriforant (PF-3893787) | JNJ-7777120 | Toreforant (JNJ-38518168) |
| H4R Binding Affinity (Ki, nM) | 2 - 10 | 4.5[5][6][7] | 8.4 ± 2.2[8][9][10] |
| H4R Functional Antagonism (IC₅₀, nM) | 1 - 54 | Not Publicly Available | Not Publicly Available |
| Eosinophil Shape Change (IC₅₀, nM) | 0.65 | 300[1][5] | 296 (at 100 nM Histamine)[4] 780 (at 300 nM Histamine)[4] |
| Eosinophil CD11b Upregulation (IC₅₀, nM) | 4.9 | Not Publicly Available | Not Publicly Available |
| Eosinophil Actin Polymerization (IC₅₀, nM) | 1.3 | 6 | Not Publicly Available |
| Mast Cell Chemotaxis (IC₅₀, nM) | Not Publicly Available | 40 | Not Publicly Available |
| ERK Phosphorylation Inhibition (IC₅₀, nM) | Data not publicly available[3][11] | Not Publicly Available | Not Publicly Available |
| Calcium Mobilization Inhibition (IC₅₀, nM) | Data not publicly available[3][11] | Not Publicly Available | Not Publicly Available |
Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution. "Not Publicly Available" indicates that specific quantitative data was not found in the searched public domain literature.
Experimental Protocols
Detailed methodologies for the key in vitro assays are described below. These protocols are generalized and may require optimization for specific cell types and laboratory conditions.
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for the H4 receptor by quantifying its ability to displace a radiolabeled ligand.
-
Cell Preparation: Membranes from cells recombinantly expressing the human H4R (e.g., HEK293 or Sf9 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Components:
-
Radioligand: Typically [³H]-histamine.
-
Test Compound: Adriforant or comparator, serially diluted.
-
Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ-7777120) to determine background binding.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[12][13]
ERK Phosphorylation Assay
This assay quantifies the inhibition of histamine-induced ERK phosphorylation in H4R-expressing cells.
-
Cell Culture: H4R-expressing cells are seeded in microplates and cultured until confluent.
-
Assay Procedure:
-
Cells are serum-starved for a defined period to reduce basal ERK phosphorylation.
-
Cells are pre-incubated with various concentrations of the antagonist (Adriforant or comparators).
-
Cells are then stimulated with a fixed concentration of histamine (typically the EC₈₀) for a short period (e.g., 5-15 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The level of phosphorylated ERK (p-ERK) and total ERK in the cell lysates is quantified using methods such as ELISA, Western Blot, or homogeneous assays like HTRF or AlphaScreen.[14][15]
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage inhibition of the histamine-induced p-ERK signal against the antagonist concentration.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block histamine-induced increases in intracellular calcium concentration.
-
Cell Preparation: H4R-expressing cells (which may also co-express a promiscuous G-protein like Gα16 to couple to the calcium pathway) are seeded in black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
Assay Procedure:
-
After dye loading and washing, the plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the antagonist are added to the wells, followed by a fixed concentration of histamine.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored over time.
-
-
Data Analysis: The IC₅₀ value is calculated from the concentration-response curve, representing the concentration of antagonist that causes a 50% inhibition of the histamine-induced calcium response.
Eosinophil Shape Change Assay
This assay assesses the functional antagonism of H4R on primary eosinophils, which change shape in response to histamine.
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Assay Procedure:
-
Isolated eosinophils are pre-incubated with different concentrations of the H4R antagonist.
-
Cells are then stimulated with histamine.
-
The change in cell shape is measured by flow cytometry as an increase in forward scatter (FSC).
-
-
Data Analysis: The IC₅₀ value is determined as the concentration of the antagonist that inhibits 50% of the histamine-induced shape change.[1][5][9]
Conclusion
The available in vitro data indicates that Adriforant hydrochloride is a potent antagonist of the human histamine H4 receptor, with binding affinity in the low nanomolar range. Its functional antagonism has been demonstrated through the inhibition of histamine-induced downstream signaling events in eosinophils, such as shape change, CD11b upregulation, and actin polymerization. When compared to JNJ-7777120 and Toreforant, Adriforant exhibits comparable binding affinity. However, a direct and comprehensive comparison of functional potency across a range of assays is limited by the lack of publicly available quantitative data for all compounds in identical experimental setups, particularly for ERK phosphorylation and calcium mobilization assays for Adriforant. This guide provides a foundational comparison based on the existing literature to aid researchers in the field of H4R pharmacology.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Pharmacology and Clinical Activity of Toreforant , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 10. researchgate.net [researchgate.net]
- 11. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of H4R Antagonists in Preclinical Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for atopic dermatitis (AD), a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions. Several H4R antagonists have been investigated in preclinical models of AD, demonstrating varying degrees of efficacy in alleviating key symptoms. This guide provides a comparative analysis of prominent H4R antagonists, summarizing their performance based on available experimental data and detailing the methodologies of key preclinical studies.
Introduction to H4R Antagonism in Atopic Dermatitis
Histamine, a key mediator in allergic inflammation, exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). While H1R antagonists are widely used to manage allergic conditions, their efficacy in treating the chronic pruritus associated with AD is often limited.[1] The H4 receptor is preferentially expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, as well as on sensory neurons, implicating it in both the inflammatory and pruritic pathways of AD.[2][3] Antagonism of H4R has been shown to reduce itch responses and inflammation in various animal models of AD.[1][3]
This guide focuses on a comparative overview of several H4R antagonists that have been evaluated in preclinical AD models, including JNJ-39758979 and Adriforant (ZPL-389), to aid researchers in understanding their relative potential and the experimental frameworks used for their evaluation.
Comparative Efficacy of H4R Antagonists
Direct head-to-head comparative studies of H4R antagonists in the same atopic dermatitis model are limited in the published literature. Therefore, this section presents a compilation of data from separate preclinical studies. It is crucial to interpret these findings with caution, as variations in experimental models, mouse strains, and methodologies can influence the outcomes.
Table 1: Comparative Preclinical Efficacy of H4R Antagonists in Atopic Dermatitis Models
| H4R Antagonist | Mouse Model | Key Efficacy Parameters | Observed Effects | Reference |
| JNJ-39758979 | Ovalbumin-induced AD | Scratching behavior, epidermal thickening, inflammatory cell influx, IL-33 levels | In combination with an H1R antagonist, significantly reduced skin lesions, scratching, epidermal thickening, inflammatory infiltrate, and IL-33 levels. The monotherapy effect was not as pronounced. | [4] |
| Contact Dermatitis Model | Not specified | Showed dose-dependent activity. | [5] | |
| Adriforant (ZPL-389) | MC903-induced AD | Itch response, skin inflammation | Reduced acute histamine-induced itch and ameliorated inflammation. | [6][7] |
| JNJ-7777120 | Picryl chloride-induced chronic dermatitis in NC/Nga mice | Scratching behavior, clinical score, skin pathology, cytokine levels | Attenuated scratching and improved dermatitis. Effects were augmented by combination with an H1R antagonist. | |
| JNJ-28307474 | Ovalbumin-induced AD | Skin lesions, inflammatory cell influx, epidermal hyperproliferation, IgE levels | Partially mimicked the ameliorated phenotype of H4R knockout mice, showing reduced inflammation when administered during both sensitization and challenge phases. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of therapeutic candidates. Below are methodologies for two commonly employed mouse models of atopic dermatitis.
Ovalbumin (OVA)-Induced Atopic Dermatitis Model
This model is frequently used to mimic the allergic sensitization and inflammatory responses seen in human AD.
-
Animals: Female BALB/c mice are commonly used.[8]
-
Sensitization:
-
Mice are intraperitoneally sensitized with a solution of ovalbumin (e.g., 100 µg) and an adjuvant like aluminum hydroxide once a week for three consecutive weeks.[8]
-
-
Challenge:
-
One week after the final sensitization, the dorsal back skin of the mice is shaved.
-
Sterile patches containing OVA (e.g., 100 µg) are applied to the shaved skin and left in place for a specified period (e.g., 24-48 hours).[8]
-
The challenge is typically repeated several times a week for multiple weeks to induce chronic inflammation.[8]
-
-
Treatment:
-
The H4R antagonist or vehicle is administered (e.g., orally, topically) daily, starting before or after the challenge phase, depending on the study design (prophylactic or therapeutic).
-
-
Readouts:
-
Clinical Score: Skin lesions are scored based on erythema, edema, excoriation, and scaling.
-
Scratching Behavior: The number of scratching bouts is quantified over a defined period.
-
Histology: Skin biopsies are collected for histological analysis of epidermal thickness and inflammatory cell infiltration (e.g., eosinophils, mast cells).
-
Immunological Analysis: Serum IgE levels and cytokine profiles (e.g., IL-4, IL-5, IL-13, IL-33) in the skin or draining lymph nodes are measured by ELISA or qPCR.[4]
-
MC903 (Calcipotriol)-Induced Atopic Dermatitis Model
Topical application of the vitamin D3 analog MC903 induces a rapid and robust AD-like phenotype, making it a convenient model for screening therapeutic compounds.[9][10][11]
-
Induction:
-
Treatment:
-
The H4R antagonist or vehicle is typically administered daily, often starting a couple of days after the initial MC903 application.[11]
-
-
Readouts:
-
Ear Thickness: Measured daily using a digital caliper as an indicator of inflammation.[9][11]
-
Clinical Score: The severity of skin inflammation (erythema, scaling) is visually assessed.
-
Histology: Ear or skin tissue is processed for histological analysis of epidermal thickening and immune cell infiltration.[12]
-
Flow Cytometry: Infiltrating immune cell populations in the skin can be characterized by flow cytometry.[9][11]
-
Cytokine Analysis: Levels of key cytokines (e.g., IL-4) in ear homogenates are quantified.[11]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the mechanism of action and study design.
Caption: H4R Signaling Pathway in Atopic Dermatitis.
Caption: General Experimental Workflow for Preclinical AD Models.
Conclusion
The available preclinical data suggest that H4R antagonists hold therapeutic potential for atopic dermatitis by targeting both inflammation and pruritus. While compounds like JNJ-39758979 and Adriforant have shown promise in animal models, the translation of these findings to clinical efficacy has been challenging. The lack of direct comparative studies necessitates careful consideration when evaluating the relative performance of different H4R antagonists. Future research, ideally involving head-to-head comparisons in standardized and well-characterized AD models, will be crucial for identifying the most promising candidates for clinical development. The detailed protocols and pathway diagrams provided in this guide are intended to support the design and interpretation of such future studies.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Histamine H1 and H4 Receptors in Atopic Dermatitis: From Basic Research to Clinical Study [jstage.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Hooke - Contract Research - Atopic dermatitis [hookelabs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimization of MC903-induced Atopic Dermatitis Mouse Model : Focusing on Reducing the Induction Period and Adverse Effects -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
Benchmarking Adriforant Hydrochloride Against Current Dermatitis Treatments: A Comparative Guide for Researchers
For Immediate Release to the Scientific Community
This guide provides a comprehensive analysis of Adriforant hydrochloride (ZPL-389), a selective histamine H4 receptor (H4R) antagonist, benchmarked against established treatments for atopic dermatitis (AD). Adriforant was under investigation as an oral therapeutic for moderate-to-severe AD. While its clinical development was ultimately halted due to insufficient efficacy in a Phase 2b trial, the preclinical data and initial clinical findings offer valuable insights for researchers and drug developers in the field of dermatology.[1][2][3][4] This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate an objective comparison.
Executive Summary
This compound demonstrated anti-inflammatory and anti-pruritic effects in preclinical murine models of atopic dermatitis by antagonizing the histamine H4 receptor.[3][5] An initial Phase 2a clinical trial showed a statistically significant improvement in Eczema Area and Severity Index (EASI) and SCORing Atopic Dermatitis (SCORAD) scores compared to placebo.[5] However, a subsequent, larger Phase 2b study was terminated as it failed to meet its primary efficacy endpoints, showing no significant difference between adriforant and placebo in reducing the signs and symptoms of moderate-to-severe atopic dermatitis.[2][6] This guide places these findings in the context of current standard-of-care treatments, including topical corticosteroids, calcineurin inhibitors, PDE4 inhibitors, and biologics.
Data Presentation: Adriforant Clinical Trial and Preclinical Data
The following tables summarize the key quantitative outcomes from the this compound clinical trials and preclinical studies.
Table 1: Summary of Phase 2a Clinical Trial Results for this compound in Moderate-to-Severe Atopic Dermatitis
| Efficacy Endpoint | Adriforant (30 mg, once daily) | Placebo | p-value |
| Mean % Reduction in EASI Score at Week 8 | 50% | 27% | 0.01 |
| Mean % Reduction in SCORAD Score at Week 8 | 43% | 26% | 0.004 |
| Mean % Reduction in Body Surface Area (BSA) at Week 8 | 18% | 12% | 0.04 |
| Reduction in Pruritus (Itching) NRS Score at Week 8 | ~42% (3-point reduction) | ~37% | Not Statistically Significant |
Source: Ziarco Pharma Ltd. Phase 2a Study Results, 2016.[5]
Table 2: Summary of Phase 2b Clinical Trial Outcome for this compound
| Efficacy Endpoint | Outcome |
| Primary Endpoint | Not met |
| Comparison to Placebo | Reduction in the extent and severity of eczema symptoms was similar to placebo.[2] |
| Trial Status | Terminated due to lack of efficacy.[2][6] |
Table 3: Overview of Current Standard Treatments for Atopic Dermatitis
| Treatment Class | Examples | Mechanism of Action | Key Efficacy Measures |
| Topical Corticosteroids | Betamethasone, Clobetasol | Anti-inflammatory, immunosuppressive | Reduction in EASI, IGA, pruritus |
| Topical Calcineurin Inhibitors | Tacrolimus, Pimecrolimus | Inhibit T-cell activation and inflammatory cytokine production | Reduction in EASI, IGA, pruritus |
| Topical PDE4 Inhibitors | Crisaborole | Reduces production of pro-inflammatory cytokines | Reduction in IGA, pruritus |
| Biologics (Injectable) | Dupilumab, Tralokinumab | Inhibit IL-4, IL-13, or IL-31 signaling | Significant reduction in EASI, IGA, pruritus |
| Oral JAK Inhibitors | Abrocitinib, Upadacitinib, Baricitinib | Inhibit Janus kinase signaling, reducing multiple cytokine pathways | Rapid and significant reduction in EASI, IGA, pruritus |
Experimental Protocols
This compound Phase 2b Clinical Trial Protocol (ZEST Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, dose-ranging study.[7]
-
Participants: Adults with moderate-to-severe atopic dermatitis.[7]
-
Inclusion Criteria:
-
Treatment Arms:
-
Treatment Duration: 16 weeks.[7]
-
Primary Outcome Measure: The primary endpoint was the proportion of subjects achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.[7]
Preclinical Murine Model of Atopic Dermatitis: MC903-Induced Dermatitis
A preclinical study evaluated the efficacy of adriforant in a mouse model of atopic dermatitis induced by the topical application of MC903 (calcipotriol), a vitamin D3 analog.[3][5]
-
Model Induction:
-
Mice are sensitized by the daily topical application of MC903 solution to the ear skin.
-
This induces a Th2-dominant inflammatory response, characterized by skin thickening, erythema, and pruritus, mimicking key features of human atopic dermatitis.
-
-
Treatment: Adriforant was administered to the mice during the dermatitis induction period.
-
Outcome Measures:
-
Inflammation: Measurement of ear thickness and histological analysis of inflammatory cell infiltrate (e.g., eosinophils, mast cells).
-
Pruritus: Assessment of scratching behavior.
-
Biomarkers: Measurement of Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in skin tissue.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Adriforant Phase 2b Clinical Trial Workflow.
Discussion and Future Directions
The journey of this compound from promising preclinical data and a positive Phase 2a trial to its discontinuation following a negative Phase 2b study highlights the complexities of translating preclinical efficacy to clinical success in atopic dermatitis. The preclinical studies suggested that antagonizing the H4 receptor could modulate the Th2-driven inflammation and pruritus characteristic of AD.[3][5] The initial clinical data from the Phase 2a trial supported this hypothesis.[5]
However, the failure of the larger Phase 2b trial suggests that targeting the histamine H4 receptor alone may be insufficient to produce a clinically meaningful benefit in a heterogeneous patient population with moderate-to-severe atopic dermatitis.[2][3] This could be due to a variety of factors, including the multifactorial nature of AD, where other inflammatory pathways play a more dominant role, or potential limitations of the drug itself.
For researchers and drug developers, the Adriforant story provides several key takeaways:
-
The histamine H4 receptor remains a biologically interesting target in inflammatory and pruritic conditions. Further research into its role in specific patient subpopulations or in combination with other therapeutic agents may be warranted.
-
The discrepancy between the Phase 2a and 2b trial results underscores the importance of robust, well-powered studies in confirming early efficacy signals.
-
The development of novel therapies for atopic dermatitis continues to move towards more targeted approaches, such as the inhibition of specific cytokines and signaling pathways, as exemplified by the success of biologics and JAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Adriforant hydrochloride proper disposal procedures
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of Adriforant hydrochloride, a novel histamine H4 receptor antagonist.[1] Due to its potential health and environmental hazards, strict adherence to established protocols is essential.
Immediate Safety and Hazard Assessment
This compound is a compound that requires careful handling due to its potential health risks. It is suspected of causing genetic defects, may cause cancer, and may damage fertility or the unborn child.[2] Furthermore, it is known to cause damage to organs through prolonged or repeated exposure and is classified as very toxic to aquatic life with long-lasting effects.[2]
Hazard Identification:
| Hazard Statement | H-Phrase | Source |
| Suspected of causing genetic defects | H341 | [2] |
| May cause cancer | H350 | [2] |
| Suspected of damaging fertility or the unborn child | H361 | [2] |
| Causes damage to organs | H370 | [2] |
| Very toxic to aquatic life with long-lasting effects | H410 | [2] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, a properly fitted respirator is recommended.
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, it must be disposed of as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
Experimental Protocol for Neutralization (Hypothetical):
-
Preparation: Prepare a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Neutralization: Slowly add the sodium bicarbonate solution to a dilute aqueous solution of this compound while stirring. The hydrochloride salt will be neutralized to the free base.
-
Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the bicarbonate solution until the pH is neutral (pH 7.0).
-
Collection: The resulting neutralized mixture should still be collected as hazardous waste.
Note: This protocol is for the neutralization of the acidic hydrochloride component and does not degrade the organic molecule itself, which still poses environmental risks.
Waste Collection and Labeling
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Adriforant Hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Adriforant hydrochloride. Adherence to these guidelines is mandatory for all personnel involved in research, development, and any associated activities involving this compound.
This compound, a potent histamine H4 receptor antagonist, is a valuable tool in immunological and neurological research. However, its classification as a hazardous compound, with suspected carcinogenic and genotoxic properties, necessitates stringent safety measures to protect laboratory personnel.[1] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal protocols to ensure a safe working environment.
I. Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves (outer glove with extended cuff).- Gown: Disposable, back-closing, polyethylene-coated gown.- Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is mandatory.- Eye/Face Protection: Safety goggles and a full-face shield.- Head/Foot Protection: Hair cover and dedicated shoe covers. |
| Solution Preparation and Handling | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, back-closing, polyethylene-coated gown.- Eye/Face Protection: Safety goggles. A face shield is recommended if there is a splash risk.- Head/Foot Protection: Hair cover and dedicated shoe covers. |
| Administering to Animals | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, back-closing, polyethylene-coated gown.- Eye/Face Protection: Safety goggles and a face shield.- Respiratory Protection: N95 respirator if aerosolization is possible. |
| Waste Disposal | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, back-closing, polyethylene-coated gown.- Eye/Face Protection: Safety goggles and a face shield. |
Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The recommendations above are based on general best practices for handling hazardous pharmaceutical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
II. Operational Plans: Ensuring Procedural Safety
A. Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent contamination.
B. Engineering Controls
All work with solid this compound must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.
III. Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Empty vials and containers
-
Used PPE (gloves, gowns, shoe covers, etc.)
-
Contaminated lab supplies (pipette tips, tubes, etc.)
-
Spill cleanup materials
B. Disposal Procedures
-
Sharps: Needles and other sharps must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Pharmaceutical Waste."
-
Solid Waste: All other contaminated solid waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS department.
-
Decontamination: All work surfaces and equipment must be decontaminated after use. A validated decontamination procedure should be in place, typically involving a sequence of deactivating agent, cleaning agent, and sterile water.
IV. Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills and personnel exposure is critical.
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination. For any personnel exposure, immediate decontamination and medical evaluation are the top priorities.
By adhering to these stringent safety protocols, researchers and drug development professionals can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
